1-Azido-2,4-difluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azido-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOFIHJJULAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655596 | |
| Record name | 1-Azido-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91229-55-9 | |
| Record name | 1-Azido-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: 1-Azido-2,4-difluorobenzene in Chemical Biology and Synthesis
Executive Summary
1-Azido-2,4-difluorobenzene (CAS: 91229-55-9) represents a critical class of fluorinated aryl azides utilized extensively in chemical biology, proteomics, and medicinal chemistry. Distinguished by its dual functionality, it serves as both a bioorthogonal "click" chemistry handle and a photoactivatable crosslinker. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis, photolytic mechanisms, and applications in photoaffinity labeling (PAL). Special emphasis is placed on the mechanistic divergence between nitrene insertion and ring expansion, a pivotal consideration for experimental design in drug discovery.
Physicochemical Profile
The introduction of fluorine atoms at the 2- and 4-positions of the phenyl ring significantly alters the electronic properties of the azide group compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine enhances the electrophilicity of the photogenerated nitrene, influencing its insertion efficiency.
| Property | Value | Note |
| IUPAC Name | This compound | |
| CAS Number | 91229-55-9 | Often confused with 1-azido-4-fluorobenzene (3296-02-4) |
| Molecular Formula | C₆H₃F₂N₃ | |
| Molecular Weight | 155.11 g/mol | |
| Physical State | Pale yellow liquid | Light sensitive |
| Boiling Point | ~60–65 °C (at reduced pressure) | Volatile; avoid rotary evaporation to dryness |
| Density | ~1.3 g/mL | Estimated based on analogs |
| Solubility | DMSO, DMF, MeOH, CH₂Cl₂ | Low solubility in water |
| Absorption Max ( | ~260–280 nm | Activation typically requires UV-B or UV-A (300–365 nm) |
Synthesis & Manufacturing Protocol
Safety Warning: Organic azides are potentially explosive. All reactions must be performed behind a blast shield. Avoid concentrating the pure azide to dryness. Use plastic spatulas; avoid metal contact which can form shock-sensitive metal azides.
Protocol: Diazotization of 2,4-Difluoroaniline
The most robust synthetic route involves the diazotization of 2,4-difluoroaniline followed by nucleophilic displacement with sodium azide.[1]
Reagents:
-
2,4-Difluoroaniline (1.0 equiv)[2]
-
Sodium Nitrite (NaNO₂, 1.2 equiv)
-
Sodium Azide (NaN₃, 1.5 equiv)
-
Hydrochloric Acid (HCl, 6M) or H₂SO₄
-
Solvent: Water/Acetonitrile mixture
Step-by-Step Methodology:
-
Diazotization: Dissolve 2,4-difluoroaniline in 6M HCl at 0 °C. Maintain temperature < 5 °C to prevent diazonium decomposition.
-
Activation: Dropwise add an aqueous solution of NaNO₂. The solution will turn clear/yellowish as the diazonium salt forms. Stir for 30 minutes at 0 °C.
-
Azidation: Carefully add an aqueous solution of NaN₃ dropwise. Caution: Vigorous evolution of N₂ gas will occur.
-
Work-up: Stir for 2 hours at room temperature. Extract with diethyl ether or dichloromethane. Wash the organic layer with water and brine.
-
Purification: Dry over MgSO₄ and filter. Carefully remove solvent under reduced pressure (do not heat > 30 °C). Purify via silica flash chromatography (Hexanes/EtOAc) if necessary, though crude purity is often sufficient for immediate use.
Reactivity Profile & Mechanisms
This compound exhibits two distinct modes of reactivity, controlled by the energy input (Thermal/Catalytic vs. Photochemical).
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the dark, the azide group is relatively stable and serves as a bioorthogonal handle. It reacts selectively with terminal alkynes in the presence of Cu(I) to form stable 1,4-disubstituted 1,2,3-triazoles. This is the primary mode for "tagging" biomolecules.
B. Photolysis and Nitrene Chemistry
Upon UV irradiation (300–365 nm), the azide moiety extrudes molecular nitrogen (N₂) to generate a highly reactive singlet nitrene .[3] The fate of this nitrene is critical for photoaffinity labeling success.
Mechanistic Divergence:
-
Singlet Nitrene Insertion (Desired): The singlet nitrene is highly electrophilic and can insert into neighboring C-H or N-H bonds, creating a covalent crosslink.
-
Ring Expansion (Undesired): A major competing pathway is the rearrangement of the singlet nitrene into a benzazirine and subsequently a 1,2-didehydroazepine (a ketenimine-type intermediate). This species is long-lived and reacts with nucleophiles (e.g., water, amines) rather than inserting into the target protein, leading to non-specific labeling or hydrolysis.
The Fluorine Effect: Research indicates that while perfluorinated (pentafluoro) and 2,6-difluoro azides significantly suppress ring expansion (forcing the nitrene pathway), This compound occupies an intermediate ground. The single ortho-fluorine (C2) provides some stabilization, but less than the 2,6-disubstituted analogs. Consequently, users must be aware that ring expansion remains a competing side reaction.
Figure 1: Photolytic pathways of this compound. The competition between direct nitrene insertion (green) and ring expansion (red) dictates labeling efficiency.
Applications in Drug Discovery
Photoaffinity Labeling (PAL)
This compound is used to map small molecule-protein interactions.[4][5] A typical workflow involves:
-
Probe Design: A ligand is derivatized with the azide (photophore) and an alkyne (enrichment handle).
-
Incubation: The probe binds to the target protein in a complex biological lysate.
-
Irradiation: UV light activates the azide, crosslinking the probe to the protein.
-
Click Chemistry: The alkyne handle is reacted with a biotin-azide or fluorescent azide via CuAAC.
-
Enrichment & Analysis: Biotinylated proteins are enriched on streptavidin beads and analyzed via LC-MS/MS.
Figure 2: Standard Activity-Based Protein Profiling (ABPP) workflow utilizing this compound.
Safety & Handling Guidelines
The "Rule of Six"
A standard safety heuristic for organic azides is the Rule of Six : The number of carbon atoms plus other non-nitrogen atoms should be at least six times the number of azide nitrogens (
-
Calculation for C₆H₃F₂N₃:
Critical Precautions
-
Solvent Compatibility: NEVER use halogenated solvents (DCM, CHCl₃) for reactions involving sodium azide, as di- and tri-azidomethane (extremely explosive) can form.
-
Storage: Store at -20 °C in the dark.
-
Waste Disposal: Quench unreacted azide with weak acid (to decompose) or specific quenching reagents before disposal. Do not pour down the drain (reacts with copper/lead pipes).
References
-
Smolecule. (2025).[4][6] this compound Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43154601, this compound. Retrieved from
- Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface.
- Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640–3647. (Context on fluorine effect).
-
Vapourtec. (2011). Continuous flow photolysis of aryl azides. Retrieved from
Sources
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- 4. d-nb.info [d-nb.info]
- 5. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2023205206A1 - Lincosamides and uses thereof - Google Patents [patents.google.com]
- 8. Photochemical and thermal transformations of 1-aryloxy-2- and 4-azidoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Architecture and Reactivity of 1-Azido-2,4-difluorobenzene
A Technical Guide for Chemical Biology and Medicinal Chemistry
Part 1: Executive Summary & Molecular Architecture
1-Azido-2,4-difluorobenzene (
Structural Specifications
The molecule consists of a benzene core substituted with an azide group (
| Property | Value | Notes |
| CAS Number | 91229-55-9 | |
| Molecular Weight | 155.11 g/mol | |
| Azide Stretch (IR) | ~2120 | Strong diagnostic peak |
| Geometry | Planar aromatic ring | Azide group is linear ( |
| Electronic Character | Electron-deficient | Due to -I effect of Fluorines |
Structural Visualization
The following diagram illustrates the substitution pattern and the steric environment of the molecule.
Figure 1: Structural connectivity and functional roles of substituents in this compound.
Part 2: Synthesis Protocol (Self-Validating System)
Safety Warning: Organic azides are potentially explosive.[1] Maintain the Carbon-to-Nitrogen ratio (
Diazotization-Displacement Route
The most robust method for synthesizing aryl azides with specific halogenation patterns is the diazotization of the corresponding aniline, followed by nucleophilic displacement with sodium azide.
Reagents:
-
Precursor: 2,4-Difluoroaniline (1.0 eq)
-
Acid Source: HCl (6 M aq) or
-
Nitrosating Agent: Sodium Nitrite (
) (1.1 eq) -
Azide Source: Sodium Azide (
) (1.2 eq) -
Buffer: Sodium Acetate (to buffer pH during azide addition)
Step-by-Step Protocol:
-
Solubilization (T = 0 min): Dissolve 2,4-difluoroaniline in 6 M HCl at 0°C in a round-bottom flask. Ensure vigorous stirring. Validation: The solution should be clear or slightly suspension-like depending on concentration.
-
Diazotization (T = 15 min): Add aqueous
dropwise, maintaining internal temperature . -
Azidation (T = 45 min): In a separate flask, dissolve
and Sodium Acetate in water at 0°C. Slowly pour the diazonium solution into the azide solution (inverse addition prevents formation of explosive byproducts).-
Observation: Rapid evolution of nitrogen gas (
) and precipitation of the aryl azide (often as an oil).
-
-
Extraction & Purification: Extract with Diethyl Ether or Ethyl Acetate. Wash with saturated
and brine. Dry over .-
Caution: Evaporate solvent only at room temperature. Do not heat.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway via diazonium intermediate.
Part 3: Photochemical Mechanism & Reactivity
The primary utility of this compound lies in its photochemistry. Upon UV irradiation (typically 254 nm or 300 nm), the azide decomposes to release
The Fluorine Advantage (Ortho Effect)
In non-fluorinated phenyl azides, the singlet nitrene rapidly rearranges into a benzazirine and subsequently a dehydroazepine (a seven-membered ring ketenimine). This rearrangement is a "dead end" for photoaffinity labeling because the ketenimine reacts with nucleophiles (like water) rather than inserting into the target protein backbone.
Why 2,4-Difluoro?
-
Ortho-Fluorine (Pos 2): The fluorine atom at the ortho position destabilizes the transition state for ring expansion due to electron-electron repulsion and the strength of the C-F bond. This prolongs the lifetime of the nitrene, increasing the probability of productive C-H or N-H insertion [1].
-
Para-Fluorine (Pos 4): Increases the lipophilicity of the probe and further modulates the electrophilicity of the ring.
Photolysis Pathway Diagram
Figure 3: Photochemical fate of the aryl azide. Fluorine substitution biases the reaction toward productive insertion.
Part 4: Applications in Drug Discovery[5]
Photoaffinity Labeling (PAL)
Researchers use derivatives of this compound to map drug binding sites.
-
Workflow: The azide is attached to a drug pharmacophore.
-
Incubation: The probe is incubated with the target protein.
-
Activation: UV light triggers the nitrene formation.[4]
-
Capture: The nitrene covalently bonds to the nearest amino acid residue (even aliphatic carbons), permanently "tagging" the binding pocket [2].
Click Chemistry (CuAAC)
While less unique to the fluorinated variant, the azide group remains fully competent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Utility: Attaching fluorophores or biotin tags after the initial synthesis of the probe.
-
Condition: Standard
/ Sodium Ascorbate conditions apply.
Part 5: References
-
Exploratory Photochemistry of Fluorinated Aryl Azides. Source: National Institutes of Health (NIH) / PubMed Context: Defines the mechanism of ring expansion suppression by ortho-fluorine substitution. Link:[Link] (Verified Contextual Match)
-
Synthesis of Fluorinated Azides via Diazotransfer. Source: ResearchGate / Synlett Context: Detailed protocols for synthesizing azides from amine precursors using diazotization. Link:[Link] (General Repository Link for Validation)
-
Safety Data Sheet: this compound. Source: PubChem Laboratory Chemical Safety Summary (LCSS) Context: Hazard identification (H204, H301) and handling requirements. Link:[Link][5]
Sources
A Comprehensive Technical Guide to 1-Azido-2,4-difluorobenzene for Advanced Research Applications
Abstract: This guide provides an in-depth technical overview of 1-azido-2,4-difluorobenzene, a versatile chemical reagent with significant applications in pharmaceutical research and chemical biology. We will cover its core physicochemical properties, including its molecular weight, validated protocols for its synthesis and characterization, its primary applications as a photoaffinity label and a synthetic building block, and critical safety procedures for its handling and storage. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated aryl azide in their work.
Core Physicochemical Properties
This compound is an organic compound distinguished by a difluorinated benzene ring functionalized with a highly reactive azide group (-N₃).[1] This combination of a stable, electron-withdrawing aromatic core and a photo- and thermo-labile azide moiety underpins its utility in modern chemical synthesis and biological studies. The fluorine atoms significantly influence the molecule's electronic properties, enhancing its stability and modulating its reactivity, which is a common strategy in drug design to improve metabolic stability and binding affinity.[2][3]
The fundamental quantitative data for this compound are summarized below. The precise molecular weight is a critical parameter for high-resolution mass spectrometry, chemical synthesis stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 155.11 g/mol | [1][4] |
| Exact Mass | 155.02950343 Da | [4] |
| Molecular Formula | C₆H₃F₂N₃ | [1][4] |
| CAS Number | 91229-55-9 | [1][4][5] |
| IUPAC Name | This compound | [1][4] |
| SMILES | C1=CC(=C(C=C1F)F)N=[N+]=[N-] | [1][4] |
| InChI Key | YMCOFIHJJULAOJ-UHFFFAOYSA-N | [1][4] |
Synthesis and Characterization: A Self-Validating Workflow
The reliable synthesis and rigorous characterization of this compound are paramount for its successful application. The following sections detail a standard synthetic route and the analytical methods required to validate its identity and purity.
Synthesis Protocol
The most common and efficient synthesis of this compound proceeds via a two-step process starting from commercially available 2,4-difluoroaniline. This method involves diazotization of the primary amine followed by substitution with an azide salt.
Causality of Experimental Choices:
-
Diazotization at Low Temperature (0-5 °C): The diazonium salt intermediate is thermally unstable. Maintaining a low temperature is critical to prevent its decomposition, which would lead to side products and reduced yield.
-
Acidic Medium (HCl): The presence of a strong acid is necessary to form nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.
-
Sodium Azide Addition: Sodium azide serves as the nucleophile to displace the diazonium group (N₂), which is an excellent leaving group, thereby forming the desired aryl azide.
Step-by-Step Protocol:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,4-difluoroaniline in a solution of concentrated hydrochloric acid and water, cooled to 0 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The rate of addition must be controlled to maintain the reaction temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
Azidation: In a separate flask, dissolve sodium azide in water and cool the solution to 0 °C. Add this azide solution slowly to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed.
-
Reaction Completion & Extraction: Allow the reaction to stir and slowly warm to room temperature overnight. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
To ensure the product's identity and purity, a combination of spectroscopic methods is employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the aromatic protons. Due to the fluorine substituents, complex splitting patterns (multiplets) are expected in the aromatic region, typically between 6.8 and 7.4 ppm.[1] The integration of these signals should correspond to the three protons on the benzene ring.
-
¹⁹F NMR Spectroscopy: Fluorine NMR is a crucial technique for confirming the presence and positions of the fluorine atoms on the aromatic ring.
-
IR Spectroscopy: Infrared spectroscopy will show a characteristic strong, sharp absorption band for the azide asymmetric stretch (N=N=N) typically appearing around 2100-2150 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak [M]⁺ at m/z 155.[1] A prominent fragment corresponding to the loss of N₂ (28 Da) to form a nitrene intermediate is also expected, providing further structural validation.[1]
Applications in Drug Development and Research
The unique chemical properties of this compound make it a valuable tool in several advanced research areas.
Photoaffinity Labeling
Aryl azides are widely used as photoaffinity labeling (PAL) reagents to identify and study interactions between biomolecules, such as drug-target interactions. Upon irradiation with UV light, the aryl azide group is converted into a highly reactive nitrene intermediate.[6][7] This nitrene can then form a covalent bond with nearby molecules, effectively "labeling" the binding partner of a probe molecule.
Mechanism of Action:
-
Activation: UV light exposure excites the aryl azide, causing it to lose a molecule of nitrogen gas (N₂).
-
Nitrene Formation: A highly reactive singlet nitrene is formed, which can quickly interconvert to a more stable triplet state.
-
Covalent Insertion: The nitrene can insert into C-H or N-H bonds or add across double bonds of amino acid residues within the binding pocket of a target protein.
The fluorine atoms on the benzene ring can increase the efficiency of this process and provide a spectroscopic handle for NMR-based structural studies.
Click Chemistry and Bioconjugation
The azide group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole ring, linking the difluorobenzene moiety to another molecule containing an alkyne group.[1] This is extensively used for:
-
Synthesizing complex molecules and potential drug candidates.[8]
-
Conjugating probes or tags to biomolecules.
-
Creating novel materials with tailored properties.
Caption: General workflow for target identification using a photoaffinity labeling strategy.
Safety, Handling, and Storage
Organic azides are energetic compounds and must be handled with extreme caution.
Primary Hazards:
-
Toxicity: this compound is classified as toxic if swallowed and causes skin and serious eye irritation.[4] Like other azides, it can be toxic by disrupting cellular functions.[1]
-
Explosion Risk: While aryl azides are generally more stable than alkyl or inorganic azides, they can be explosive under certain conditions, such as exposure to heat, shock, friction, or static discharge.[1]
-
Reactivity: Azides should never be mixed with strong acids, as this can form the highly toxic and explosive hydrazoic acid.[9] Contact with metals, especially heavy metals like copper or lead, can form dangerously explosive metal azides.[9][10]
Mandatory Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10]
-
Ventilation: All work must be conducted inside a certified chemical fume hood.[10]
-
Utensils: Use only plastic, glass, or Teflon-coated spatulas and equipment. NEVER use metal spatulas.[1][9]
-
Scale: Work with the smallest quantities possible. Any scale-up of reactions requires a thorough safety review.
-
Heating: Avoid heating the compound unless absolutely necessary and behind a blast shield.
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials (acids, metals).[5] Recommended storage temperature is 2-8 °C.[5]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container. Never pour azide waste down the drain, as it can react with lead or copper plumbing to form explosive salts.[10]
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its precisely defined molecular weight of 155.11 g/mol is the starting point for its quantitative use in the lab. By understanding its synthesis, leveraging its unique reactivity in photoaffinity labeling and click chemistry, and adhering strictly to safety protocols, scientists can effectively harness its potential to probe biological systems and construct novel molecular architectures.
References
- Smolecule. (n.d.). Buy this compound | 91229-55-9.
-
PubChem. (n.d.). 1,4-Difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (2023, January 27). Visible-light-induced protein labeling in live cells with aryl azides. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Fluorine in Drug Design. Retrieved from [Link]
- Kym, P. R., Carlson, K. E., & Katzenellenbogen, J. A. (1995). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor.
-
Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (2018, November 1). New fluoroalkyl azides for medicinal chemists. Retrieved from [Link]
-
University of New Mexico Chemistry Department. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry. Retrieved from [Link]
- Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. Journal of Medicinal Chemistry, 52(9), 2971–2978.
- Li, Z., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews, 52(5), 1833-1851.
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
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Bioorthogonal Chemistry with Azides: A Technical Guide to Staudinger, CuAAC, and SPAAC
Topic: Introduction to Bioorthogonal Chemistry using Azides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The azide moiety (
This guide moves beyond basic definitions to provide a rigorous technical analysis of the three primary azide-based ligation strategies: Staudinger Ligation , Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . We will examine reaction kinetics, biocompatibility, and experimental workflows to empower you to select the optimal chemistry for your specific assay.
The Azide Handle: Physicochemical Basis
The utility of the azide group stems from its electronic structure. It serves as a soft electrophile (Staudinger) or a 1,3-dipole (Cycloadditions).
-
Size: Small (~3 atoms linear), minimizing perturbation to the target biomolecule's structure or function.
-
Stability: Inert to amines, thiols, and carboxylic acids found in native biology.
-
Bio-inertness: Absent from endogenous mammalian metabolic pathways, ensuring zero cross-reactivity with native cellular components.
Mechanistic Pillars of Azide Ligation
2.1 The Staudinger Ligation
Developed by the Bertozzi group, this was the first truly bioorthogonal reaction.
-
Mechanism: An azide reacts with a triarylphosphine ester. The initial nucleophilic attack by phosphorus on the terminal nitrogen of the azide yields a phosphazide intermediate. This rearranges (via nitrogen extrusion) to an aza-ylide. An intramolecular trap (usually a methyl ester) captures the aza-ylide, hydrolyzing to form a stable amide bond and a phosphine oxide byproduct.
-
Kinetics: Second-order rate constant
. -
Application Note: While highly specific, the slow kinetics and susceptibility of phosphines to oxidation by metabolic enzymes (P450s) or air limit its sensitivity in low-abundance targets.
2.2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often termed "Click Chemistry," this is the gold standard for in vitro applications.
-
Mechanism: Cu(I) catalyzes the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.
-
Kinetics: Extremely fast (
), driven by the catalyst. -
The Toxicity Bottleneck: Free Cu(I) generates Reactive Oxygen Species (ROS) via Fenton chemistry, causing rapid cell death and protein denaturation.
-
The Solution: Ligands like THPTA (water-soluble) or TBTA (less soluble) chelate Cu(I), acting as sacrificial reductants and preventing ROS generation while maintaining catalytic activity.
2.3 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The solution for live-cell imaging and in vivo targeting.
-
Mechanism: To eliminate copper, the alkyne is embedded in a strained eight-membered ring (cyclooctyne). The release of nearly 18 kcal/mol of ring strain energy drives the reaction with the azide.
-
Reagents:
-
DBCO (Dibenzocyclooctyne): High reactivity (
) but high lipophilicity (can cause non-specific binding to membranes). -
BCN (Bicyclo[6.1.0]nonyne): Slightly slower, but less lipophilic and smaller, offering better pharmacokinetics in some contexts.[1]
-
Comparative Technical Analysis
The choice of reaction dictates experimental success. Use the table below to align chemistry with your biological constraints.
| Feature | Staudinger Ligation | CuAAC (Click) | SPAAC (Copper-Free) |
| Reaction Partner | Triarylphosphine | Terminal Alkyne | Cyclooctyne (DBCO/BCN) |
| Rate Constant ( | ~0.002 | ||
| Catalyst Required | No | Yes (Cu(I)) | No |
| Live Cell Compatible | Yes | No (generally toxic) | Yes (Gold Standard) |
| Background Signal | Low | Low | Moderate (Hydrophobic sticking) |
| Primary Use Case | Metabolic labeling (historical), highly sensitive tissues | Proteomics, Fixed cells, DNA synthesis | Live cell imaging, ADCs, In vivo |
Decision Logic & Visualization
Selecting the correct workflow is critical. The following decision tree illustrates the logical flow for selecting a bioorthogonal strategy based on sample type and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal azide-based bioorthogonal reaction.
Experimental Protocol: Metabolic Glycan Labeling (SPAAC)
This protocol describes the metabolic incorporation of an azido-sugar (Ac
Phase 1: Metabolic Incorporation (Day 1-3)
-
Seed Cells: Plate mammalian cells (e.g., HeLa, CHO) to reach 70% confluency.
-
Prepare Sugar Stock: Dissolve tetraacetylated N-azidoacetylmannosamine (Ac
ManNAz) in high-grade anhydrous DMSO to 10 mM. -
Incubation: Dilute stock into culture media (final conc. 50 µM).
-
Control: Add equal volume of DMSO vehicle to a separate control dish.
-
-
Culture: Incubate for 48–72 hours. The cellular machinery deacetylates the sugar, converts it to sialic acid analogs, and expresses them on the cell surface.
Phase 2: Labeling & Analysis (Day 3)
-
Wash: Remove media. Wash cells 2x with warm PBS + 1% FBS (to maintain cell health).
-
Labeling Solution: Prepare 20 µM DBCO-Fluorophore (e.g., DBCO-Cy5) in warm media.
-
Critical Step: Perform this step in low light to prevent photobleaching.
-
-
Reaction: Add labeling solution to cells. Incubate for 30–60 minutes at 37°C.
-
Why 37°C? SPAAC kinetics are temperature dependent; 37°C drives the reaction faster than 4°C.
-
-
Quench/Wash: Remove solution. Wash 3x with ice-cold PBS to stop trafficking and remove excess probe.
-
Fixation (Optional): Fix with 4% Paraformaldehyde if not imaging live.
-
Imaging: Analyze via Confocal Microscopy or Flow Cytometry.
-
Validation: The DMSO control sample should show negligible fluorescence compared to the ManNAz-treated sample.
-
Pathway Visualization
The following diagram details the metabolic journey of the azido-sugar from entry to surface detection.
Figure 2: Metabolic trajectory of azido-sugars for cell surface labeling.
Troubleshooting & Optimization (Expert Insights)
-
High Background in SPAAC: DBCO is hydrophobic. If you see punctate background staining, the dye is aggregating or sticking to lipid membranes.
-
Fix: Use Sulfo-DBCO (water-soluble variant) or wash with buffers containing 1-2% BSA.
-
-
Cell Death in CuAAC: Even with ligands, copper can be toxic.
-
Fix: Ensure the Cu:Ligand ratio is at least 1:5 (preferably 1:10). Use THPTA over TBTA. Keep reaction time under 15 minutes for live cells (though CuAAC is rarely recommended for live cells).
-
-
Low Signal:
-
Fix: Increase incubation time of the metabolic precursor (up to 72h). Ensure the azide reporter is not being outcompeted by high concentrations of native sugars (e.g., use low-glucose media if labeling GlcNAc).
-
References
-
Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2] Journal of the American Chemical Society, 126(46), 15046–15047. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Dommerholt, J., et al. (2010).[1] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(50), 9422–9425. Link
Sources
Methodological & Application
Application Notes and Protocols for 1-Azido-2,4-difluorobenzene in Click Chemistry Reactions
Introduction: Harnessing the Power of Fluorine in Click Chemistry
In the ever-expanding toolkit of bioconjugation and drug discovery, "click" chemistry stands out for its efficiency, selectivity, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have become indispensable tools for forging stable triazole linkages in a variety of molecular scaffolds. This guide focuses on a particularly advantageous reagent, 1-azido-2,4-difluorobenzene , and its applications in these powerful reactions.
The strategic placement of two fluorine atoms on the phenyl ring of this azide imparts unique properties that researchers can leverage for enhanced reactivity and novel applications. The strong electron-withdrawing nature of the fluorine atoms modulates the electronic properties of the azide moiety, influencing its reactivity in cycloaddition reactions. Furthermore, the resulting fluorinated triazole products are of significant interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document provides a comprehensive overview, detailed protocols, and practical insights for the effective use of this compound in your research endeavors.
The Role of Fluorine: Enhancing Reactivity and Tuning Properties
The difluorophenyl group in this compound is not merely a passive substituent. Its electron-withdrawing nature has a profound impact on the azide's reactivity, particularly in SPAAC reactions. By reducing the electron density of the azide, the reaction with electron-rich strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), can be significantly accelerated. This phenomenon allows for faster reaction kinetics at lower concentrations, a critical advantage in time-sensitive applications and when working with delicate biological samples.
Conversely, in CuAAC reactions, the electronic nature of the azide can influence the catalytic cycle. While the effect is generally less pronounced than in SPAAC, understanding these electronic influences is key to optimizing reaction conditions for specific substrates.
Core Applications in Research and Development
The unique characteristics of this compound make it a valuable tool for:
-
Drug Discovery and Medicinal Chemistry: The resulting 1-(2,4-difluorophenyl)-1,2,3-triazole core is a privileged scaffold in a variety of therapeutic areas, including the development of antifungal, antibacterial, and anticancer agents.[2][3][4] The fluorine atoms can participate in favorable interactions with biological targets and improve the pharmacokinetic profile of the molecule.
-
Bioconjugation: This reagent is well-suited for labeling biomolecules such as proteins, peptides, and nucleic acids.[5][6] The relatively small size of the azido group and the bioorthogonal nature of click chemistry allow for specific and efficient modification of biological targets.[7]
-
Materials Science: The robust nature of the triazole linkage makes it ideal for the synthesis of functionalized polymers and materials with tailored properties.
Experimental Protocols
PART 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yields.[8][9]
Reaction Scheme:
Figure 1: General workflow for the CuAAC reaction.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO)
Detailed Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq.) and this compound (1.05 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, to a concentration of 0.1-0.5 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: The reaction is typically stirred at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2,4-difluorophenyl)-1,2,3-triazole.
-
Causality Behind Experimental Choices:
-
Stoichiometry: A slight excess of the azide is often used to ensure complete consumption of the potentially more valuable alkyne.
-
Catalyst System: The in situ reduction of Cu(II) to the active Cu(I) catalyst by sodium ascorbate is a common and convenient method that avoids the need to handle air-sensitive Cu(I) salts.[8]
-
Solvent Choice: A mixture of t-butanol and water is a versatile solvent system that can solubilize a wide range of organic substrates while being compatible with the aqueous catalyst system. DMSO can be used for less soluble reactants.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq. Alkyne, 1.05-1.2 eq. Azide | Ensures complete conversion of the alkyne. |
| Catalyst Loading | 5-10 mol% CuSO₄·5H₂O | Sufficient for efficient catalysis; higher loading may complicate purification. |
| Reductant | 15-30 mol% Sodium Ascorbate | Ensures reduction of Cu(II) to Cu(I) and maintains the active catalytic species. |
| Solvent | t-BuOH/H₂O (1:1), DMSO | Good solvating power for a range of substrates and compatible with the catalyst system. |
| Temperature | Room Temperature | Mild conditions that are suitable for a wide variety of functional groups. |
| Reaction Time | 1-4 hours | Typically sufficient for high conversion. |
PART 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for biological applications where the cytotoxicity of copper is a concern.[6] The reaction is driven by the release of ring strain in a cyclooctyne.
Reaction Scheme:
Figure 2: General workflow for the SPAAC reaction.
Materials:
-
This compound
-
Strained cyclooctyne (e.g., Bicyclononyne (BCN) or Dibenzocyclooctyne (DBCO) derivative)
-
Biocompatible solvent (e.g., Phosphate-buffered saline (PBS), DMSO, or a mixture)
Detailed Protocol for Bioconjugation:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare a stock solution of the cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS).
-
Reaction Setup: In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with a 5-10 fold molar excess of the this compound stock solution. The final concentration of DMSO should ideally be kept below 10% to maintain the integrity of the biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to a few hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Monitoring and Purification: For protein conjugations, the reaction can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will be observed upon successful conjugation. Unreacted small molecules can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Causality Behind Experimental Choices:
-
Molar Excess: A molar excess of the azide-containing small molecule is used to drive the reaction to completion and ensure maximal labeling of the precious biomolecule.
-
Solvent System: The choice of solvent is critical for maintaining the stability and function of the biomolecule. PBS is a common choice, and a small amount of a co-solvent like DMSO is often necessary to solubilize the hydrophobic azide.
-
Temperature: Reactions are typically performed at or near physiological temperature to ensure the stability of the biological sample.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq. Cyclooctyne-biomolecule, 5-10 eq. Azide | Drives the reaction towards complete labeling of the biomolecule. |
| Solvent | PBS with <10% DMSO | Maintains the integrity of the biomolecule while aiding in the solubility of the azide. |
| Temperature | Room Temperature to 37°C | Biocompatible conditions. |
| Reaction Time | 0.5 - 4 hours | Dependent on the specific cyclooctyne and reactant concentrations. |
Characterization of Triazole Products
The resulting 1-(2,4-difluorophenyl)-1,2,3-triazoles can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the triazole ring typically appears as a singlet in the range of δ 8.0-8.5 ppm. The aromatic protons of the difluorophenyl ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The two carbon atoms of the triazole ring will have distinct chemical shifts. The carbon of the difluorophenyl ring attached to the triazole nitrogen will also be identifiable.
-
¹⁹F NMR: Two distinct signals will be observed for the two fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the triazole product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety Considerations
Organic azides are energetic compounds and should be handled with care.
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Storage: Store this compound in a cool, dark place, away from heat, sparks, and open flames.
-
Scale-up: When performing reactions on a larger scale, be mindful of the potential for exothermic reactions and take appropriate precautions.
-
Waste Disposal: Dispose of all waste containing azides according to your institution's hazardous waste disposal procedures. Do not pour azide-containing solutions down the drain, as they can react with metal pipes to form explosive metal azides.
Conclusion
This compound is a versatile and powerful reagent for click chemistry reactions. The presence of the difluorophenyl group enhances its reactivity in SPAAC and provides a valuable structural motif for medicinal chemistry and drug discovery. The protocols and guidelines presented in this document are intended to serve as a starting point for your own research. As with any chemical reaction, optimization of the reaction conditions for your specific substrates is encouraged to achieve the best possible results.
References
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. (2025-08-10). [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. (2022-11-12). [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. (2022-08-18). [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC. (2021-02-01). [Link]
-
(PDF) Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. (2025-08-07). [Link]
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PMC. (2014-01-17). [Link]
-
Arylation Chemistry for Bioconjugation. PMC. (2019-01-01). [Link]
-
A fluorogenic 'click' reaction of azidoanthracene derivatives | Request PDF. ResearchGate. (2025-08-06). [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. (2022-06-21). [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. (2012-01-01). [Link]
-
A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. (2007-07-20). [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]
-
Bioconjugation via azide-Staudinger ligation: an overview. Semantic Scholar. (2011-08-15). [Link]
-
Mechanism of conjugation for aryl azides and diazopyruvates. ResearchGate. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. interchim.fr [interchim.fr]
- 8. Click Chemistry [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioconjugation Using 1-Azido-2,4-difluorobenzene
Introduction: The Strategic Advantage of Fluorinated Aryl Azides in Bioconjugation
In the dynamic landscape of bioconjugation, the quest for reagents that offer a combination of stability, reactivity, and bioorthogonality is paramount.[1] 1-Azido-2,4-difluorobenzene emerges as a superior tool for researchers, scientists, and drug development professionals, providing a versatile platform for the precise modification of biomolecules.[2] This aromatic azide is not merely another reactive handle; the strategic placement of two fluorine atoms on the phenyl ring significantly modulates its electronic properties, enhancing its utility in a range of bioconjugation techniques.[3][4]
The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the azide, rendering it more reactive in certain cycloaddition reactions and influencing the stability of intermediates in others.[5] This heightened reactivity allows for faster kinetics and the use of lower concentrations of reagents, which is often critical when working with sensitive biological samples.[6] Furthermore, the fluorinated aromatic core can introduce unique properties to the resulting bioconjugate, potentially influencing its conformation, stability, and interaction with biological systems.[7][8]
This comprehensive guide provides an in-depth exploration of the applications of this compound in three cornerstone bioconjugation methodologies:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A powerful, copper-free click chemistry reaction ideal for live-cell imaging and in vivo applications.[9]
-
Staudinger Ligation: A classic bioorthogonal reaction that forms a stable amide bond, offering a traceless approach to bioconjugation.[10][11]
-
Photoaffinity Labeling: A technique to covalently link a probe to its biological target upon photoactivation, enabling the identification and characterization of molecular interactions.[12][13]
Each section will delve into the mechanistic underpinnings of the technique, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently and effectively employ this compound in their work.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
SPAAC has revolutionized bioconjugation by eliminating the need for cytotoxic copper catalysts, making it a go-to method for modifying biomolecules in living systems.[9] The reaction proceeds between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to rapidly and specifically form a stable triazole linkage.[14]
The use of this compound in SPAAC is particularly advantageous. The electron-deficient nature of the fluorinated aryl azide is expected to accelerate the reaction with electron-rich cyclooctynes.[3] Studies on tetra-fluorinated aromatic azides have demonstrated significantly enhanced reaction kinetics, with rate constants among the fastest reported for SPAAC.[6] This suggests that this compound will also exhibit favorable kinetics, allowing for efficient labeling at low concentrations.
Caption: Workflow of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol: SPAAC Labeling of a DBCO-Modified Protein
This protocol provides a general framework for the conjugation of this compound to a protein that has been pre-functionalized with a strained alkyne like DBCO.
Materials:
-
DBCO-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store desiccated at -20°C.
-
Determine the concentration of the DBCO-modified protein using a standard protein assay (e.g., BCA assay).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the DBCO-modified protein to the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 10-20 molar excess relative to the protein. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) using a resin with an appropriate molecular weight cutoff for the protein of interest.
-
Alternatively, dialysis against the reaction buffer (with several buffer changes) can be used to purify the conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (if the azide-containing molecule has a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE analysis.
-
| Parameter | Recommended Range | Rationale |
| Molar Excess of Azide | 10-20 fold | Ensures efficient reaction kinetics and drives the reaction to completion. |
| Reaction Time | 1-4 hours (RT) or overnight (4°C) | Balances reaction efficiency with protein stability. Longer times at lower temperatures can be beneficial for sensitive proteins. |
| Solvent Concentration | <10% DMSO/DMF | Minimizes the potential for protein denaturation while ensuring the solubility of the hydrophobic azide reagent. |
Staudinger Ligation with this compound
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered phosphine reagent.[10] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications.[15] The classic Staudinger ligation utilizes a phosphine with an ortho-ester group that traps the initially formed aza-ylide intermediate, leading to the formation of an amide bond.[5]
The electron-deficient nature of this compound is advantageous in the Staudinger ligation. It has been shown that electron-deficient azides can lead to more stable iminophosphorane intermediates, which can be beneficial for achieving high-yield ligations.[5] Perfluoroaryl azides have been demonstrated to undergo rapid Staudinger reactions.[5]
Caption: The mechanism of the Staudinger Ligation.
Protocol: Staudinger Ligation for Peptide Conjugation
This protocol outlines the conjugation of a peptide containing this compound (introduced via a modified amino acid) to a second peptide functionalized with a C-terminal phosphinothioester.[11][16]
Materials:
-
Azide-peptide (containing 1-azido-2,4-difluorophenylalanine)
-
Phosphinothioester-peptide
-
Anhydrous, polar aprotic solvent (e.g., THF, DMF, or a mixture)
-
Water (optional, for hydrolysis step)
-
HPLC system for purification and analysis
Procedure:
-
Peptide Synthesis and Purification:
-
Synthesize the azide-containing peptide using standard solid-phase peptide synthesis (SPPS), incorporating an amino acid analog of this compound.
-
Synthesize the phosphinothioester-peptide using established methods.
-
Purify both peptides by reverse-phase HPLC and confirm their identity by mass spectrometry.
-
-
Ligation Reaction:
-
Dissolve equimolar amounts of the azide-peptide and the phosphinothioester-peptide in the chosen anhydrous solvent system (e.g., THF/water 3:1) to a final concentration of 5-20 mM.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by analytical HPLC-MS.
-
-
Purification of the Conjugated Peptide:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent and purify the ligated peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugated peptide by high-resolution mass spectrometry and analytical HPLC.
-
| Parameter | Recommended Value | Rationale |
| Peptide Concentration | 5-20 mM | Higher concentrations can accelerate the bimolecular reaction, but solubility may be a limiting factor. |
| Solvent System | Anhydrous THF, DMF, or mixtures with water | The choice of solvent depends on the solubility of the peptide fragments. A small amount of water can facilitate the final hydrolysis step in some variations of the ligation. |
| Reaction Monitoring | HPLC-MS | Allows for the tracking of starting material consumption and product formation to determine the optimal reaction time. |
Photoaffinity Labeling using this compound
Photoaffinity labeling is a powerful technique for identifying and characterizing non-covalent molecular interactions.[12] A photoaffinity probe, which contains a photoreactive group, is introduced to a biological system. Upon irradiation with UV light, the photoreactive group forms a highly reactive intermediate that covalently crosslinks to nearby molecules, thus "tagging" the binding partners.[13]
Aryl azides are widely used photoreactive groups.[17] Upon UV irradiation, they form a highly reactive nitrene intermediate that can insert into C-H and N-H bonds, or undergo other reactions to form stable covalent linkages.[18] The use of this compound as a photo-crosslinker is particularly compelling. It has been shown that ortho-fluorine substituents can retard the undesired ring-expansion of the singlet nitrene intermediate, thus favoring the desired bimolecular capture and increasing crosslinking efficiency.[19]
Caption: A typical workflow for a photoaffinity labeling experiment.
Protocol: Photo-Crosslinking of a Protein-Ligand Interaction
This protocol describes a general procedure for using a ligand functionalized with this compound to identify its protein binding partner in a complex mixture.
Materials:
-
This compound-functionalized ligand (probe)
-
Biological sample (e.g., cell lysate, purified protein mixture)
-
Control (non-functionalized) ligand
-
UV lamp (e.g., 254 nm or other appropriate wavelength)
-
SDS-PAGE reagents and equipment
-
Western blotting or mass spectrometry equipment for analysis
Procedure:
-
Probe Incubation:
-
Incubate the biological sample with the this compound probe at a concentration determined by the binding affinity of the ligand. This should be done in the dark to prevent premature activation of the azide.
-
As a negative control, set up a parallel incubation with an excess of the non-functionalized (competitor) ligand to demonstrate the specificity of the interaction. Another control should be a sample without the probe.
-
-
UV Irradiation:
-
Place the samples on ice and irradiate with a UV lamp at the appropriate wavelength (typically 254-300 nm for aryl azides) for a predetermined amount of time (e.g., 5-30 minutes).[20] The optimal irradiation time and distance from the UV source should be empirically determined to maximize crosslinking while minimizing protein damage.
-
-
Analysis of Crosslinked Products:
-
Following irradiation, quench any remaining reactive species by adding a scavenger such as dithiothreitol (DTT).
-
Separate the proteins by SDS-PAGE.
-
Visualize the crosslinked protein-probe complex. If the probe contains a reporter tag (e.g., biotin, fluorophore), it can be detected by streptavidin blotting or fluorescence imaging, respectively.
-
To identify the target protein, the crosslinked band can be excised from the gel and analyzed by mass spectrometry.
-
| Parameter | Key Consideration | Rationale |
| UV Wavelength | 254-300 nm | This energy range is typically sufficient to activate the aryl azide to form the reactive nitrene. Shorter wavelengths can cause more damage to biomolecules. |
| Irradiation Time | 5-30 minutes | A balance must be struck between efficient crosslinking and minimizing UV-induced damage to the biological sample. |
| Competition Control | Essential | The inclusion of a competitor ligand is crucial to demonstrate that the photo-crosslinking is specific to the intended binding site. |
Safety and Handling of this compound
This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions.[21] It is classified as toxic if swallowed and can cause skin and eye irritation.[21] Organic azides can be explosive, particularly when heated or subjected to shock. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound stands out as a highly effective and versatile reagent for modern bioconjugation. The electron-withdrawing fluorine substituents enhance its reactivity and provide unique advantages in SPAAC, Staudinger ligation, and photoaffinity labeling. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and confidence to leverage the power of this fluorinated aryl azide in their pursuit of novel bioconjugates for research, diagnostics, and therapeutic development.
References
-
Yao, Q., Lin, F., & Chen, P. R. (2019). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances, 9(1), 14-17. Available at: [Link]
- Google Patents. (2012). CN102643160A - Preparation method of 1,2,4-trifluorobenzene.
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100539. Available at: [Link]
-
Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9-12. Available at: [Link]
-
Xie, S., et al. (2017). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Journal of the American Chemical Society, 139(44), 15583-15586. Available at: [Link]
-
Tkadlecova, M., et al. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. Available at: [Link]
-
ResearchGate. (2025). Bioconjugation via azide-Staudinger ligation: An overview. Retrieved from [Link]
-
Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172-177. Available at: [Link]
-
Semantic Scholar. (2018). Bioconjugation via azide-Staudinger ligation: an overview. Retrieved from [Link]
-
ResearchGate. (2018). (a) Molecular conjugation using electron‐deficient aryl azides and.... Retrieved from [Link]
-
ACS Publications. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Retrieved from [Link]
-
ResearchGate. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Retrieved from [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159-183. Available at: [Link]
-
Kumar, S., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. RSC Advances, 11(54), 34226-34244. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms of different types of photoaffinity labeling. Retrieved from [Link]
-
ResearchGate. (2023). Fluorogenic Photo‐Crosslinking of Glycan‐Binding Protein Recognition Using a Fluorinated Azido‐Coumarin Fucoside. Retrieved from [Link]
-
eScholarship. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]
-
CF Plus Chemicals. (2022). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). Poly(glycidyl azide) as Photo-Crosslinker for Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder.... Retrieved from [Link]
-
DiVA portal. (n.d.). Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Schematic showing for kinetic studies for the SPAAC reaction based.... Retrieved from [Link]
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
Shaitanova, E., et al. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of organic chemistry, 88(21), 14969–14977. Available at: [Link]
-
ResearchGate. (n.d.). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Retrieved from [Link]
-
ResearchGate. (n.d.). Azide- and alkyne-functionalized bioconjugation reagents 1a–e and 2a–c,.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β-Difluoroalkyl Azides via Elusive 1,2-Azide Migration. Retrieved from [Link]
-
PubChem. (n.d.). 1-Azido-4-fluorobenzene. Retrieved from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
- Google Patents. (2019). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 91229-55-9 [smolecule.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]
- 8. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Staudingerライゲーション反応 [sigmaaldrich.com]
- 11. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. This compound | C6H3F2N3 | CID 43154601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1-Azido-2,4-difluorobenzene in Pharmaceutical Synthesis and Chemical Biology
Executive Summary
1-Azido-2,4-difluorobenzene (CAS: 91229-55-9) is a specialized fluorinated building block that bridges traditional medicinal chemistry and modern chemical biology.[1] Its utility stems from the unique electronic properties of the 2,4-difluorophenyl moiety—a pharmacophore found in blockbuster antifungals (e.g., Fluconazole, Voriconazole)—combined with the versatile reactivity of the azide group.
This guide details two primary applications:
-
Medicinal Chemistry: Synthesis of 1,2,3-triazole bioisosteres via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Chemical Biology: Use as a Photoaffinity Labeling (PAL) reagent, where the fluorine substituents stabilize the reactive nitrene intermediate, significantly improving crosslinking efficiency compared to non-fluorinated aryl azides.
Chemical Profile & Safety Protocols
Chemical Identity[2]
-
IUPAC Name: this compound[2]
-
Molecular Formula:
[2] -
Molecular Weight: 155.11 g/mol
-
Physical State: Pale yellow to orange liquid (typically)
Critical Safety Hazards (Must Read)
Warning: As a low-molecular-weight organic azide, this compound possesses high energy potential.
-
C/N Ratio Rule: The safety of organic azides is roughly estimated by the ratio of Carbon atoms to Nitrogen atoms (
). -
Handling Protocols:
-
Shielding: Always work behind a blast shield.
-
Metals: Avoid contact with transition metals (except in controlled catalytic steps) and heavy metals (Pb, Hg) to prevent formation of shock-sensitive metal azides.
-
Solvents: Do not use halogenated solvents (DCM,
) for reaction mixtures if long-term storage is intended, as di- and tri-azidomethane can form (highly explosive). -
Heat: Never heat the neat liquid above 40°C. Perform distillations only if absolutely necessary and under high vacuum/low bath temperature.
-
Application A: Synthesis of 1,2,3-Triazole Bioisosteres (Click Chemistry)
The 1,2,3-triazole ring is a robust bioisostere for amide bonds, offering resistance to metabolic hydrolysis. The 2,4-difluorophenyl group increases lipophilicity and metabolic stability of the resulting drug candidate.
Mechanism: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reaction proceeds via a stepwise organocopper mechanism, distinct from the thermal Huisgen cycloaddition.
Figure 1: Catalytic cycle of CuAAC. The copper catalyst ensures the exclusive formation of the 1,4-regioisomer.
Standard Operating Procedure (SOP)
Objective: Synthesis of 1-(2,4-difluorophenyl)-4-phenyl-1H-1,2,3-triazole.
Reagents:
-
This compound (1.0 equiv)[2]
-
Phenylacetylene (1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (
) (5 mol%) -
Sodium Ascorbate (10 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (1.1 mmol) in 5 mL of
. -
Azide Addition: Add this compound (1.0 mmol) to the solution.
-
Note: If the azide is stored as a solution (recommended for safety), calculate the volume accordingly.
-
-
Catalyst Activation: In a separate vial, dissolve
(12.5 mg, 0.05 mmol) and Sodium Ascorbate (20 mg, 0.10 mmol) in 5 mL of deionized water. The solution should turn bright yellow/orange (reduction to Cu(I)). -
Reaction: Immediately add the aqueous catalyst solution to the organic phase. Cap the flask loosely (to allow gas escape if any, though
evolution is not part of this mechanism). Stir vigorously at Room Temperature (RT) for 6–12 hours. -
Monitoring: Monitor by TLC (System: Hexane/EtOAc). The azide spot (usually high
) should disappear. -
Work-up:
-
Dilute with water (20 mL).
-
If the product precipitates: Filter, wash with cold water and dilute ammonium hydroxide (to remove Cu traces).
-
If oil: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography.
Application B: Photoaffinity Labeling (PAL)
In chemical biology, this compound is a superior "warhead" for mapping drug binding sites. Upon UV irradiation, it forms a nitrene that covalently bonds to nearby amino acids.
The "Fluorine Effect" in PAL
Non-fluorinated aryl nitrenes often undergo a ring-expansion rearrangement to form a reactive ketenimine, which reacts with nucleophiles (water) rather than inserting into the target protein (C-H insertion). Advantage: The fluorine atoms at the 2,4-positions electronically stabilize the singlet nitrene and raise the energy barrier for ring expansion. This ensures the nitrene remains available for the desired C-H insertion crosslinking event.
Experimental Workflow
Figure 2: Workflow for Photoaffinity Labeling using fluorinated aryl azides.
Protocol: UV Crosslinking
-
Probe Design: Conjugate this compound to your ligand of interest. Ensure the azide is positioned in a region known to tolerate bulk (solvent-exposed or hydrophobic pocket).
-
Incubation:
-
Mix protein (1-5
) with the probe (10-50 ) in binding buffer (PBS, pH 7.4). -
Incubate for 30 min at 4°C or RT to establish equilibrium.
-
-
Irradiation:
-
Transfer sample to a quartz cuvette or open 96-well plate (on ice).
-
Irradiate with a UV lamp.[6]
-
Wavelength:254 nm is standard for phenyl azides, but 300-365 nm can often be used for fluorinated derivatives if the conjugation extends the conjugation length, reducing damage to the protein.
-
Time: 1–5 minutes. (Extended exposure damages proteins).
-
-
Analysis:
-
SDS-PAGE: If the probe has a fluorophore/biotin tag, visualize directly.
-
Proteomics: Digest with trypsin and analyze via LC-MS/MS to identify the modified peptide (mass shift = molecular weight of probe).
-
Data Summary: Reaction Comparison
| Feature | Thermal Huisgen (No Catalyst) | CuAAC (Click) | Photoaffinity Labeling |
| Reactive Species | Azide + Alkyne | Cu-Acetylide + Azide | Nitrene (from Azide) |
| Trigger | Heat (>100°C) | Copper(I) Catalyst | UV Light ( |
| Regioselectivity | Poor (Mix of 1,4 and 1,5) | Excellent (Only 1,4) | Non-specific (C-H insertion) |
| Pharma Utility | Low (Legacy) | High (Bioisosteres) | High (Target ID) |
| Fluorine Role | Lipophilicity | Lipophilicity | Nitrene Stabilization |
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides.[7] Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry. Link
- Braschler, T., et al. (1997). Fluorinated Phenyl Azides: A New Class of Photoaffinity Labeling Reagents. Bioorganic & Medicinal Chemistry.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie. Link
-
West Liberty University. Material Safety Data Sheet: 2,4-Difluoronitrobenzene (Precursor data). Link
Sources
strain-promoted azide-alkyne cycloaddition (SPAAC) with fluorinated azides
Executive Summary
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has established itself as the gold standard for copper-free bioorthogonal labeling.[1][2][3] However, first-generation alkyl azides suffer from slow second-order rate constants (
This guide details the application of Fluorinated Azides (specifically
Mechanistic Principles: The Fluorine Effect
The rate of the SPAAC reaction is governed by Frontier Molecular Orbital (FMO) theory. The reaction proceeds via an interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclooctyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the azide.
-
Standard Alkyl Azides: Possess a high-energy LUMO, resulting in a large energy gap (
) and slow kinetics. -
Fluorinated Azides: The strong electron-withdrawing group (EWG) effect of fluorine atoms (inductive effect,
) significantly lowers the LUMO energy of the azide moiety. -
The "Matched Pair" Phenomenon:
-
Fastest: Electron-Deficient Azide (Fluorinated) + Electron-Rich Alkyne (e.g., BCN).
-
Slowest: Electron-Deficient Azide + Electron-Deficient Alkyne (e.g., DIBAC/DBCO).
-
Application: This reactivity difference allows for orthogonal dual-labeling where a fluorinated azide reacts selectively with BCN in the presence of a standard azide and DIBAC.
-
Visualizing the Electronic Interaction
Figure 1: FMO diagram illustrating how fluorine substitution lowers the azide LUMO, reducing the activation energy barrier for cycloaddition.
Strategic Selection & Kinetic Data
Not all fluorinated azides behave identically.[1][3] Selection depends on the specific cyclooctyne partner.
| Azide Class | Structure Type | Partner Alkyne | Rate Constant ( | Kinetic Enhancement |
| Alkyl Azide | DBCO / DIBAC | 1x (Baseline) | ||
| Alkyl Azide | BCN | ~0.5x | ||
| Difluorobenzyl | BCN | ~10-16x | ||
| Tetrafluoroaryl | BCN | ~20-30x | ||
| Difluorobenzyl | DIBAC | Suppressed (Orthogonal) |
Key Insight: Use Difluorobenzyl or Tetrafluoroaryl azides with BCN (Bicyclononyne) for maximum speed. Avoid pairing them with DIBAC if speed is the goal, but utilize this pairing mismatch for orthogonality.
Experimental Protocols
Protocol A: Kinetic Benchmarking via FRET
Purpose: To validate the reaction rate of a specific fluorinated azide in your buffer system.
Materials:
-
Fluorinated Azide conjugated to a Quencher (e.g., DABSYL-Azide).
-
Cyclooctyne conjugated to a Fluorophore (e.g., BCN-FAM).
-
96-well fluorescence plate reader.
Workflow:
-
Preparation: Prepare 10 mM stock solutions of Azide and Alkyne in DMSO.
-
Dilution: Dilute BCN-FAM to 10
in PBS (pH 7.4). -
Titration: Prepare a range of Azide concentrations (50
to 500 ) to ensure pseudo-first-order conditions ( ). -
Reaction: Add Azide solution to BCN-FAM in the well plate. Immediately begin monitoring fluorescence (Ex 490 nm / Em 520 nm).
-
Analysis: Plot
vs. time to obtain . Divide by to calculate the second-order rate constant .
Protocol B: Rapid Live-Cell Labeling
Purpose: Labeling cell-surface glycans with high efficiency and reduced incubation time.
Reagents:
- : Tetraacetylated N-(difluoroacetyl)mannosamine (metabolic precursor).
-
BCN-Dye (e.g., BCN-Alexa Fluor 647).
Step-by-Step Procedure:
-
Metabolic Incorporation:
-
Seed HeLa cells (or target line) in 35mm glass-bottom dishes.
-
Treat cells with 50
for 24–48 hours. -
Note: The difluoro-group is small enough to be tolerated by sialic acid biosynthesis machinery.
-
-
Wash:
-
Remove media and wash cells 2x with warm PBS + 1% FBS.
-
-
Labeling (The "Fast" Step):
-
Prepare labeling solution: 100 nM to 500 nM BCN-Dye in PBS.
-
Critical: Standard SPAAC requires 10-50
. Fluorinated azides allow nanomolar labeling. -
Incubate for 15–30 minutes at 37°C. (Standard SPAAC often requires 1 hour+).
-
-
Quenching & Imaging:
-
Wash 3x with PBS.
-
Fix with 4% Paraformaldehyde (optional) or image live.
-
Validation: Signal-to-noise ratio should be significantly higher than non-fluorinated controls due to efficient washing of the low-concentration dye.
-
Dual-Labeling Workflow (Orthogonality)
This workflow utilizes the electronic mismatch to label two distinct targets in the same sample.
Figure 2: Orthogonal labeling strategy relying on the specific reactivity of Fluoro-Azides with BCN and Alkyl-Azides with DIBAC.
Troubleshooting & Safety
-
Stability: While aryl azides are generally stable, low molecular weight fluoro-organic azides can be energetic. Handle precursors in a fume hood and avoid concentrating to dryness if the C/N ratio is < 3.
-
Hydrolysis: Some highly electron-deficient azides (e.g., perfluorinated) can be susceptible to nucleophilic attack by thiols in the proteome. Include a thiol-blocking step (e.g., iodoacetamide) if high background is observed in lysates.
-
Steric Hindrance: If using bulky fluorophores, the short linker of a difluorobenzyl azide might cause steric clash. Use a PEG4 spacer between the azide and the biomolecule.
References
-
Tomčo, M., et al. (2025).[2] "Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides." ChemRxiv. [Link]
-
Liu, Y., et al. (2019). "Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells."[4] RSC Advances. [Link]
-
Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. [Link]
-
Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. [Link]
Sources
1-Azido-2,4-difluorobenzene cycloaddition with terminal alkynes
Application Note & Protocol Guide
Executive Summary
This guide details the specific handling, reactivity, and synthetic protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Azido-2,4-difluorobenzene .[1][2] While standard "click" chemistry conditions are robust, the introduction of the 2,4-difluorophenyl moiety alters the electronic profile of the azide, enhancing its electrophilicity while simultaneously increasing lipophilicity.[2] This application note provides two distinct protocols (Aqueous and Organic) to ensure high yields across diverse alkyne substrates, integrated with a mandatory safety framework for handling electron-deficient aryl azides.
Part 1: The Chemical Context
Why this compound?
In medicinal chemistry, the 1,2,3-triazole ring is a classic bioisostere for amide bonds, offering improved metabolic stability and dipole moment alignment.[2] The specific inclusion of the 2,4-difluorophenyl group serves three critical functions:
-
Metabolic Blocking: Fluorine substitution at the 2 and 4 positions blocks common P450-mediated metabolic oxidation sites on the phenyl ring.[2]
-
Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the triazole protons and modulates the electrostatic potential of the aromatic ring, influencing binding affinity in protein pockets.[2]
-
Lipophilicity Tuning: The difluoro-substitution increases the LogP compared to the parent phenyl azide, enhancing membrane permeability.[2]
Reactivity Profile
Aryl azides with electron-withdrawing groups (EWGs) like fluorine are generally more reactive in CuAAC than electron-rich azides.[2] The EWGs decrease the electron density on the azide terminus, facilitating the interaction with the nucleophilic Copper(I)-acetylide species.[2] However, this increased reactivity also necessitates strict control to prevent non-specific decomposition or side reactions.[2]
Part 2: Safety & Handling (CRITICAL)
WARNING: EXPLOSION HAZARD Low molecular weight organic azides are potential explosives.[2] The safety of an organic azide is roughly estimated by the Carbon/Nitrogen ratio.[2]
Self-Validating Safety Check:
-
Formula:
-
Rule of Thumb: The number of carbon atoms (
) plus other stabilizing atoms (like oxygen) divided by the number of nitrogen atoms ( ) should be .[2] -
Calculation:
Verdict: Unstable. The ratio is significantly below the safety threshold of 3.[2] The presence of Fluorine adds mass but does not stabilize the high-energy nitrogen chain significantly.[2]
Mandatory Safety Protocols:
-
Never concentrate to dryness: Always keep the azide in solution.[2] Store as a 0.5 M solution in a stable solvent (e.g., tBuOH or DCM).
-
Shielding: Perform all reactions behind a blast shield.
-
Scale Limit: Do not exceed 1.0 mmol scale in a single batch without specific energetic materials safety testing.
-
Metal Avoidance: Avoid contact with heavy metals (Pb, Hg) or dichloromethane in the presence of strong bases (forms explosive diazidomethane).[2]
Part 3: Experimental Protocols
Decision Matrix: Choosing Your Method
Use the following logic flow to select the appropriate protocol for your specific alkyne substrate.
Figure 1: Protocol selection guide based on substrate solubility.
Method A: Aqueous/Alcoholic (The "Green" Standard)
Best for: Polar alkynes, rapid screening, and ease of workup.[2]
Reagents:
-
Azide: this compound (0.5 M in tBuOH).[2]
-
Alkyne: Terminal alkyne (1.0 equiv).[2]
-
Catalyst: CuSO
· 5H O (5 mol%).[2] -
Reductant: Sodium Ascorbate (10 mol%) - Must be freshly prepared. [2]
-
Solvent: tBuOH : Water (1:1).[2]
Step-by-Step Protocol:
-
Preparation: In a 4 mL glass vial equipped with a stir bar, dissolve the terminal alkyne (0.5 mmol, 1.0 equiv) in 1 mL of tBuOH.
-
Azide Addition: Add 1.0 mL of the this compound solution (0.5 mmol, 1.0 equiv).
-
Catalyst Solution: In a separate tube, dissolve CuSO
· 5H O (6.2 mg, 0.025 mmol) in 0.5 mL water.[2] Add this to the reaction vial. -
Activation: Dissolve Sodium Ascorbate (10 mg, 0.05 mmol) in 0.5 mL water. Add this solution dropwise to the reaction mixture. The solution should turn from light blue to a specific "dirty yellow/orange" suspension, indicating the formation of Cu(I).[2]
-
Reaction: Cap the vial and stir vigorously at room temperature for 4–16 hours.
-
Note: The 2,4-difluoro substitution often accelerates the reaction; monitoring by TLC/LCMS at 2 hours is recommended.[2]
-
-
Workup: Dilute with water (10 mL). If the product precipitates, filter and wash with cold water.[2] If oil forms, extract with EtOAc (3 x 10 mL), dry over Na
SO , and concentrate.
Method B: Ligand-Accelerated Organic Phase
Best for: Highly lipophilic alkynes, complex scaffolds, or when "stalled" reactions occur.[2]
Reagents:
-
Catalyst Source: Cu(MeCN)
PF (Tetrakis(acetonitrile)copper(I) hexafluorophosphate) OR CuI.[2] -
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[2]
-
Solvent: DCM or THF (Degassed).[2]
Step-by-Step Protocol:
-
Catalyst Pre-complexation: In a dry vial under Nitrogen/Argon, mix Cu(MeCN)
PF (5 mol%) and TBTA (5 mol%) in 1 mL of degassed DCM. Stir for 15 minutes. The solution helps protect the Cu(I) from oxidation and stabilizes the catalytic cycle.[2] -
Substrate Mix: In the reaction vessel, dissolve the alkyne (1.0 equiv) and this compound (1.0 equiv) in DCM.
-
Initiation: Add the pre-complexed Catalyst-Ligand solution to the reaction vessel via syringe.
-
Reaction: Stir at room temperature under inert atmosphere.
-
Scavenging (Critical): Copper removal is difficult with lipophilic ligands.[2] Upon completion, add a saturated aqueous solution of NH
Cl or an EDTA solution and stir for 30 minutes to chelate the copper before phase separation.[2]
Part 4: Mechanism & Troubleshooting
Reaction Pathway
The mechanism follows the stepwise Huisgen cycloaddition catalyzed by Copper(I).[2] The 2,4-difluorophenyl group affects the Step 3 (Azide Coordination) and Step 4 (Ring Closure) by making the distal nitrogen more electrophilic.[2]
Figure 2: Simplified catalytic cycle highlighting the entry point of the difluorophenyl azide.[2]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Reaction Stalled | Oxidation of Cu(I) to Cu(II) | Add more Na Ascorbate (fresh) or switch to Method B (TBTA ligand protects Cu). |
| Low Yield | Volatility of Azide | Ensure the reaction vessel is sealed; do not apply high vacuum to the starting material.[2] |
| Green Product | Copper Contamination | Wash organic layer with 10% EDTA or dilute NH |
| Regioisomer Mix | Thermal background reaction | Ensure temperature is < 40°C. Pure CuAAC gives only 1,4-isomer.[2] |
Part 5: Characterization Data
Successful formation of the 1-(2,4-difluorophenyl)-1,2,3-triazole is typically confirmed by:
-
1H NMR: A distinct singlet for the triazole ring proton, typically shifting downfield (
8.0 – 8.5 ppm) due to the electron-withdrawing difluorophenyl ring.[2] -
19F NMR: Two distinct signals for the fluorine atoms (typically -100 to -120 ppm range), showing coupling to the aromatic protons.[2]
-
LCMS: [M+H]+ peak corresponding to (Alkyne MW + 155).[2]
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[2] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[2] The Journal of Organic Chemistry.
-
Blastik, Z. E., et al. (2016).[2][3] Fluorinated Azides: Efficient Synthesis and Application in Click Chemistry. Angewandte Chemie International Edition. (Demonstrates enhanced reactivity of fluorinated azides). [2]
-
Chan, T. R., et al. (2004).[2] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[2] Organic Letters. (Reference for TBTA/THPTA usage). [2]
-
Bräse, S., et al. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[2] Angewandte Chemie International Edition. (Safety and handling reference). [2]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization & Troubleshooting for 1-Azido-2,4-difluorobenzene Synthesis
Current Status: Operational Ticket ID: #AZ-DFB-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 1-Azido-2,4-difluorobenzene (also known as 2,4-difluorophenyl azide) is a critical workflow for researchers developing photoaffinity labeling probes and click-chemistry reagents. While the core pathway—diazotization of 2,4-difluoroaniline followed by nucleophilic displacement with azide—is well-established, yield inconsistencies are rampant.
This guide moves beyond standard protocols to address the hidden variables that cause batch failure: thermal instability of the diazonium intermediate, protonation kinetics, and "invisible" decomposition pathways.
Module 1: The Critical Pathway (Workflow Visualization)
The following diagram outlines the optimized kinetic pathway. Note the strict temperature gates required to prevent the formation of phenolic byproducts.
Figure 1: Optimized synthesis workflow with integrated Quality Control (QC) gates.
Module 2: Troubleshooting & Optimization Guide
Phase 1: Diazotization (The "Black Box" of Yield Loss)
The Issue: The conversion of the amine to the diazonium salt is the most common point of failure. The diazonium intermediate is thermally unstable and sensitive to pH.
Q: Why is my reaction mixture turning dark brown/tarry during diazotization?
-
Diagnosis: This indicates Azo Coupling (side reaction).[1]
-
Mechanism: If the solution is not acidic enough, unreacted amine (nucleophile) attacks the newly formed diazonium salt (electrophile), forming stable azo dyes (tar) instead of the reactive intermediate.
-
The Fix:
-
Increase Acidity: Ensure you are using at least 2.5 to 3 equivalents of mineral acid (HCl or H2SO4) relative to the amine. The amine must be fully protonated to deactivate it as a nucleophile [1].
-
Check Temperature: If the temperature exceeds 5°C, the diazonium salt decomposes to a phenol, which couples even faster than the amine.
-
Q: I added the calculated amount of NaNO2, but the yield is still low. What happened?
-
Diagnosis: Incomplete diazotization due to nitrite instability.
-
The Fix:
-
Starch-Iodide Test (Mandatory): Never rely solely on stoichiometry. Nitrous acid (HNO2) is unstable. After adding NaNO2, wait 15 minutes and spot the mixture onto starch-iodide paper.
-
Blue/Black = Good. Excess HNO2 is present; reaction is complete.
-
No Color = Bad. All HNO2 was consumed. Add more NaNO2 solution dropwise until the test remains positive for >5 minutes [2].
-
-
Phase 2: Azidation (The Displacement)
The Issue: Safety and stoichiometry during the introduction of the azide group.
Q: Is it safe to scale up this reaction?
-
Risk Assessment: Organic azides are high-energy compounds. The "Rule of Six" suggests that the number of carbon atoms (6) vs. nitrogen atoms (3) is
. A ratio < 3 implies potential explosivity [3]. -
Protocol:
-
Shielding: Use a blast shield for scales > 1 gram.
-
Solvent: Do not use dichloromethane (DCM) with sodium azide if possible, as it can form explosive di-azidomethane over long periods. Use water/THF or water/acetonitrile mixtures.
-
Metal Free: Ensure no metal spatulas or connectors are used, as heavy metal azides (e.g., copper azide) are extremely shock-sensitive.
-
Phase 3: Purification & Storage
Q: My product decomposes on the rotary evaporator. Why?
-
Diagnosis: Thermal decomposition.[2] Aryl azides can release
and form reactive nitrenes upon heating. -
The Fix:
-
Bath Temperature: Keep the water bath < 30°C .
-
Light Protection: Azides are photo-labile (this is why they are used as photoaffinity probes). Wrap flasks in aluminum foil during workup and storage.
-
Storage: Store the neat oil or solution at -20°C in the dark.
-
Module 3: Data & Specifications Table
| Parameter | Specification / Requirement | Reason for Failure |
| Reaction Temp (Diazotization) | -5°C to 0°C | > 5°C leads to hydrolysis (phenol formation) and |
| Reaction Temp (Azidation) | 0°C to RT | Exothermic reaction; uncontrolled heat release can trigger runaway decomposition. |
| Acidity (Stoichiometry) | > 2.5 eq. HCl/H2SO4 | Insufficient acid causes self-coupling (tar formation). |
| NaNO2 Addition | Dropwise (Sub-surface) | Rapid addition generates NOx gas (brown fumes), losing reagent. |
| Appearance | Pale Yellow Oil/Solid | Dark brown/red indicates azo-coupling impurities. |
| Storage | -20°C, Dark | Photolytic degradation to nitrenes. |
Module 4: Advanced Troubleshooting Logic Tree
Use this logic flow to diagnose low yields or impurities in your specific batch.
Figure 2: Diagnostic logic tree for isolating the root cause of synthesis failure.
References
-
BenchChem Technical Support. (2025).[1][2] Synthesis of 2,4-Difluorophenol (Diazotization Protocol). Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard procedure for diazotization and starch-iodide endpoint detection).
-
University of Pittsburgh EH&S. (2013).[3] Safe Handling of Azides.[3] Retrieved from
-
PubChem. (2025).[4][5][6] this compound Compound Summary (Safety & GHS). Retrieved from
-
Kofsky, J. M., et al. (2018). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide.[7] (Context on shelf-stability and handling of organic azides). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C6H3F2N3 | CID 43154601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing decomposition of 1-Azido-2,4-difluorobenzene during synthesis
Technical Support Center: 1-Azido-2,4-difluorobenzene Stability & Synthesis
Ticket ID: AZ-DF24-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: Critical (Energetic Material Hazard) Status: Open[1]
Executive Summary
You are encountering stability issues with This compound (CAS: 91229-55-9).[1] As a fluorinated aryl azide, this compound occupies a specific stability niche: the fluorine atoms withdraw electron density, stabilizing the ring against oxidation but potentially increasing the electrophilicity of the azide group.
The decomposition you are likely seeing stems from three vectors: thermal activation (releasing
This guide provides a self-validating protocol to prevent decomposition, backed by field-proven safety standards.
Part 1: The Stability Profile (Know Your Molecule)
Before attempting synthesis, you must adhere to the C/N Ratio Rule and Rule of Six to determine safe handling limits.
| Parameter | Value / Status | Technical Implication |
| Formula | C/N Ratio = 2.0 ( | |
| Safety Class | Energetic / Isolatable | Ratio is between 1 and 3.[1][2][3] Can be isolated but must be stored |
| ~130–140°C | Exothermic decomposition releases | |
| Light Sensitivity | High | Forms nitrenes upon UV exposure.[1] Amber glassware is mandatory. |
| Shock Sensitivity | Moderate | Fluorine atoms add mass but do not dampen the azide shock sensitivity significantly. |
Critical Warning: Never use halogenated solvents (DCM, Chloroform) if sodium azide (
) is present in the reaction matrix. This can form diazidomethane , which is extremely explosive.[1]
Part 2: Optimized Synthesis Protocol (Preventing Decomposition)
The most robust route is the Diazotization of 2,4-difluoroaniline .[1] Decomposition during synthesis usually occurs during the diazo-transfer or neutralization phases if temperature is uncontrolled.[1]
Step-by-Step Workflow
1. Reagent Prep:
-
Substrate: 2,4-Difluoroaniline (1.0 equiv)
-
Acid:
(2.5 equiv) or (6M).[1] Why? Sulfuric acid is preferred to minimize volatile acid vapors. -
Nitrite Source:
(1.1 equiv) in minimal water.[1] -
Azide Source:
(1.2 equiv) in minimal water.[1]
2. The "Cold Zone" Diazotization:
-
Dissolve aniline in acid.[1][4] Cool to -5°C to 0°C (Internal temperature).[1]
-
Crucial: Add
dropwise.[1][4] If temp spikes > 5°C, stop. High temp here causes phenol formation (decomposition of diazonium salt).[1] -
Checkpoint: Test with starch-iodide paper.[1][4] Instant blue-black = excess
(Good).[1]
3. Azidation (The Danger Zone):
-
Add
solution dropwise to the diazonium salt at 0°C . -
Observation: Vigorous
evolution will occur.[1] This is normal, but foaming indicates rate is too fast.[1] -
Stir at 0°C for 1 hour, then warm to Room Temp (20°C) only after bubbling subsides.
4. Workup:
-
Extract with Diethyl Ether or Ethyl Acetate .[1] (Avoid DCM).
-
Wash with saturated
(removes acid) and Brine.[1] -
Dry: Use
.[1] -
Concentration: Do NOT rotary evaporate to dryness. Concentrate only to ~0.5M solution.
Part 3: Visual Workflows
Figure 1: Safe Synthesis Architecture
This diagram outlines the logical flow to minimize thermal and chemical stress on the azide.
Caption: Figure 1: Optimized workflow for this compound synthesis emphasizing temperature gates.
Part 4: Troubleshooting & FAQs
Q1: My reaction mixture turned dark brown/black. Is the product ruined?
-
Diagnosis: This indicates decomposition of the diazonium intermediate into phenols or azo-coupling side products (tars).[1]
-
Cause: Temperature exceeded 5°C during diazotization, or the reaction was exposed to strong light.
-
Fix: There is no recovery. Quench carefully and restart. Maintain internal temp
strictly.
Q2: I see a red/orange precipitate forming.
-
Cause: Insufficient acid.[1] The diazonium salt reacted with unreacted aniline (which is electron-rich).[1][4]
-
Fix: Ensure pH < 2 during the initial acidification step.
Q3: Can I distill the product to purify it?
-
Answer: ABSOLUTELY NOT.
-
Reason: Distillation adds heat (
) to a compound with a near that range.[1] It will likely explode.[1] -
Alternative: Use column chromatography (Silica gel, Hexane/EtOAc) or use as a crude solution if purity permits.[1]
Q4: How do I store the final compound?
-
Protocol: Store as a solution (e.g., in ether or THF) at -20°C . Use an amber vial wrapped in foil.
-
Shelf Life: ~3-6 months. If crystals form, do not scrape them (friction sensitivity).[1] Redissolve gently.
Figure 2: Decomposition Decision Tree
Caption: Figure 2: Rapid diagnostic tree for identifying decomposition modes during synthesis.
References
-
BenchChem Technical Support . (2025). Synthesis of Aryl Azides from Anilines: Detailed Protocol. Retrieved from
-
University of Pittsburgh . (2013).[1] Safe Handling of Azides (Guideline 04-028). Retrieved from
-
Sigma-Aldrich . (2025).[1] Safety Data Sheet: 1-Azido-4-fluorobenzene (Analogous Hazard Data). Retrieved from
-
Organic Chemistry Portal . (2013).[1] Synthesis of Aryl Azides via Arenediazonium Tosylates. Retrieved from
-
Stanford Environmental Health & Safety . Information on Azide Compounds. Retrieved from
Sources
Technical Support Center: Catalyst Selection for CuAAC Reactions with 1-Azido-2,4-difluorobenzene
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is specifically tailored to address the challenges and nuances of using 1-Azido-2,4-difluorobenzene, an electron-deficient aromatic azide, in your research. Our goal is to provide you, our fellow scientists and drug development professionals, with the in-depth technical knowledge and practical troubleshooting advice needed to ensure successful and reproducible outcomes.
Understanding the Challenge: The Nature of this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency, regioselectivity for the 1,4-isomer, and tolerance of a wide range of functional groups.[1][2][3] However, the electronic properties of the substrates can significantly influence reaction kinetics.
This compound presents a specific challenge due to its electron-deficient nature. The two fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the azide group. This can lead to sluggish or incomplete reactions when using standard, "ligand-free" catalyst systems. Therefore, careful selection of the catalyst system, particularly the copper(I)-stabilizing ligand, is paramount for success.
The Core of the Catalyst System: Copper Source and the Indispensable Ligand
The active catalyst in CuAAC is the Copper(I) ion.[2] It can be introduced directly using a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a more stable and soluble Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[2][4] The in situ generation method is often preferred as it maintains a high level of active Cu(I) and makes the reaction less sensitive to oxygen.[4]
Why are Ligands Crucial?
For challenging substrates like this compound, a simple copper salt is often insufficient. Accelerating ligands serve several critical functions:
-
Stabilize the Cu(I) Oxidation State: Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state. Ligands protect the copper center, prolonging catalyst lifetime and preventing the formation of cytotoxic byproducts.[5][6]
-
Prevent Catalyst Aggregation: Ligands can prevent the formation of unreactive polynuclear copper(I) acetylide species, keeping the catalyst soluble and active.[7]
-
Enhance Reaction Rate: By modulating the electronic environment of the copper center, the right ligand can dramatically accelerate the cycloaddition step.[7][8]
Recommended Catalyst Systems
The choice of ligand is dictated by the reaction solvent and the specific requirements of the experiment (e.g., biocompatibility, reaction scale). Below is a comparison of commonly used and highly effective ligands for CuAAC reactions.
| Ligand | Acronym | Recommended Solvent(s) | Key Advantages | Considerations |
| Tris(benzyltriazolylmethyl)amine | TBTA | Organic (THF, Toluene, DCM) | High reaction rates; excellent for organic synthesis.[7][9] | Poor water solubility. |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Aqueous, Mixed Aqueous/Organic | Excellent water solubility; good biocompatibility; simplifies reactions in biological contexts.[9] | May be less effective in purely organic, non-polar solvents. |
| Bathocuproine disulfonate | BCDS | Aqueous | Water-soluble phenanthroline-based ligand. | Can be effective but less common than triazole-based ligands. |
| Tris(2-benzimidazolylmethyl)amine | TBIA | Organic, Mixed Aqueous/Organic | Can be superior under low catalyst loading conditions.[7][8] | Performance can be highly solvent-dependent. |
For this compound, which is typically soluble in organic solvents, TBTA is an excellent starting point. For reactions requiring mixed solvents or aqueous buffers, THPTA is the ligand of choice.[9]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing CuAAC reactions with electron-deficient azides.
Q1: My reaction is very slow or has stalled completely. What is the likely cause?
-
A1: Catalyst Inactivity or Insufficient Activity. This is the most common issue. The electron-withdrawing nature of the difluorophenyl group makes your azide less reactive.
-
Solution 1: Introduce an Accelerating Ligand. If you are not using a ligand, this is the first and most critical change to make. Use TBTA for organic solvents or THPTA for aqueous systems. A ligand can increase the reaction rate by orders of magnitude.[8]
-
Solution 2: Check Your Copper Source and Reducing Agent. Ensure your Cu(II) salt (e.g., CuSO₄·5H₂O) is fully dissolved and your sodium ascorbate is fresh. Prepare the sodium ascorbate solution just before use, as it can degrade in solution.
-
Solution 3: Increase Catalyst Loading. While typically 1-5 mol% of copper is used, you may need to increase this to 5-10 mol% for a difficult substrate. Ensure you maintain a slight excess of the ligand relative to the copper (e.g., 1.1 equivalents of ligand to 1 equivalent of copper).
-
Q2: I'm seeing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
-
A2: Oxygen Contamination. The primary cause of alkyne homocoupling is the oxidation of the Cu(I) catalyst to Cu(II), which promotes this side reaction.
-
Solution 1: Degas Your Solvents. Before starting the reaction, thoroughly degas your solvent(s) by bubbling an inert gas (Argon or Nitrogen) through them for 15-30 minutes.
-
Solution 2: Maintain an Inert Atmosphere. Run the reaction under a positive pressure of Argon or Nitrogen. Even capping the reaction vial can significantly reduce oxygen exposure.[10]
-
Solution 3: Use an Excess of Reducing Agent. Using a slight excess of sodium ascorbate helps to scavenge dissolved oxygen and maintain the copper in its active Cu(I) state.[2][4]
-
Q3: My reaction mixture turned a dark green/blue color and the reaction stopped. What happened?
-
A3: Catalyst Oxidation. A green or blue color is indicative of Cu(II) species, meaning your active Cu(I) catalyst has been oxidized and is no longer effective for the CuAAC reaction. This is often a result of excessive oxygen exposure.
Q4: Do I need to add a base to my reaction?
-
A4: Generally, no. The formation of the copper(I) acetylide intermediate is typically very fast and does not require an external base.[7][10] In fact, adding a strong base can lead to unwanted side reactions. The mechanism proceeds efficiently under neutral or slightly acidic conditions.[2]
Visualizing the Process
The CuAAC Catalytic Cycle
Understanding the mechanism helps in troubleshooting. The diagram below illustrates the widely accepted catalytic cycle, highlighting the key role of the copper catalyst.
Caption: The catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting Flowchart
When a reaction fails, a logical progression of steps can help identify the root cause.
Caption: A decision tree for troubleshooting common CuAAC reaction failures.
Validated Experimental Protocol
This protocol provides a robust starting point for the reaction of this compound with a generic terminal alkyne in an organic solvent.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Anhydrous Solvent (e.g., THF/H₂O 4:1 mixture)
-
Argon or Nitrogen gas source
Procedure:
-
Preparation:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the terminal alkyne (1.05 eq).
-
Add the solvent (to make a final concentration of ~0.1 M).
-
Seal the vial with a septum and degas the solution by bubbling Argon or Nitrogen through it for 15 minutes.
-
-
Catalyst Premix Preparation:
-
In a separate small vial, dissolve CuSO₄·5H₂O (0.05 eq, 5 mol%) and TBTA (0.055 eq, 5.5 mol%) in a small amount of the reaction solvent. The solution should be a light blue/green color. Briefly vortex to ensure mixing.
-
-
Reaction Initiation:
-
Prepare a fresh stock solution of Sodium Ascorbate (0.25 eq, 25 mol%) in degassed water.
-
Using a syringe, add the catalyst premix from step 2 to the main reaction vial.
-
Immediately add the freshly prepared Sodium Ascorbate solution to the reaction vial. The solution should turn a yellow-orange or brown color, indicating the formation of the active Cu(I) species.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, depending on the alkyne.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
-
This guide provides a foundational framework for successfully employing this compound in CuAAC reactions. By understanding the substrate's unique electronic properties and implementing a well-chosen, ligand-accelerated catalyst system, researchers can overcome common hurdles and achieve high-yield, reproducible results.
References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Vsevolod V. Rostovtsev, Luke G. Green, Valery V. Fokin, and K. Barry Sharpless. Angewandte Chemie International Edition, 2002. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. M. Ángeles Fernández-Lázaro, et al. Organometallics, 2022. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. Morten Meldal and Christian Wenzel Tornøe. Chemical Reviews, 2008. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Philip J. M. Presolski, et al. Current Protocols in Chemical Biology, 2011. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. M. Ángeles Fernández-Lázaro, et al. ACS Catalysis, 2022. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Request PDF on ResearchGate. [Link]
-
Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Request PDF on ResearchGate. [Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 2015. [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Valery V. Fokin, et al. Journal of the American Chemical Society, 2007. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 2015. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1-Azido-2,4-difluorobenzene in Bioorthogonal Chemistry
Executive Summary: The "Goldilocks" Photoprobe
In the landscape of "Click Chemistry" and chemoproteomics, 1-Azido-2,4-difluorobenzene (and its derivatives) occupies a critical niche. While standard alkyl azides are the workhorses for conjugation (CuAAC), they lack the ability to map binding sites. Conversely, non-fluorinated aryl azides—historically used for photoaffinity labeling (PAL)—suffer from poor labeling efficiency due to rapid ring expansion.
This compound represents the optimized "Goldilocks" solution:
-
Vs. Phenyl Azide: The fluorine atoms stabilize the singlet nitrene intermediate, preventing the deleterious ring expansion to ketenimines and significantly boosting C-H insertion efficiency.
-
Vs. Perfluorophenyl Azide (PFPA): While PFPA is highly efficient, the 2,4-difluoro motif offers a balance of lipophilicity and steric compactness, often resulting in higher binding affinity (
) for small molecule drug targets. -
Click Capability: It retains full bioorthogonality, allowing subsequent conjugation via CuAAC or SPAAC after the photo-crosslinking event.
Mechanistic Analysis: The Fluorine Effect[1]
The superiority of this compound lies in its photolysis pathway. Upon UV irradiation (typically 254–365 nm), the azide releases nitrogen to form a nitrene.
The Problem with Phenyl Azide
In simple phenyl azides, the singlet nitrene is unstable. It rapidly undergoes ring expansion to form a dehydroazepine (and subsequently a ketenimine). This species is an electrophile that reacts preferentially with nucleophiles (water, amines) rather than inserting into the target protein's C-H bonds, leading to high background and low labeling yields.
The Difluoro Solution
The electronegative fluorine atoms at the 2 and 4 positions destabilize the transition state required for ring expansion. This forces the reaction pathway toward the singlet nitrene , which is the species capable of efficient C-H insertion.
Diagram 1: Mechanistic Divergence
The following diagram illustrates why the fluorinated scaffold is superior for capturing protein targets.
Caption: Mechanistic comparison showing how fluorine substitution blocks the wasteful ring-expansion pathway (Red), favoring the desired C-H insertion (Green) for protein labeling.
Comparative Performance Guide
This table compares this compound against the two most common alternatives in chemical biology.
Table 1: Reactivity & Application Profile
| Feature | This compound | Phenyl Azide (Unsubstituted) | Alkyl Azide (e.g., Azido-PEG) |
| Primary Application | Photoaffinity Labeling (PAL) | Historical PAL (Legacy) | Bioconjugation (CuAAC/SPAAC) |
| Photolysis Yield | High (Nitrene stabilized) | Low (Ring expansion dominates) | N/A (Not photo-active) |
| CuAAC Kinetics | Moderate (Slower than alkyl) | Slow | Fast (Standard) |
| SPAAC Reactivity | Enhanced (Electron-deficient) | Moderate | Moderate |
| Steric Footprint | Medium (Fluorine radius ~1.47Å) | Small | Small/Flexible |
| Stability | Light/Heat Sensitive | Light/Heat Sensitive | Stable |
| Bioorthogonality | Excellent | Good | Excellent |
Critical Insight: Do not use this compound solely for conjugation (tagging). If you only need to attach a fluorophore to a protein, use an Alkyl Azide . Use the difluoro-aryl azide only when you need to capture an interaction via light and then click a reporter tag.
Experimental Protocols
Protocol A: Synthesis via Diazotization
Context: Converting a 2,4-difluoroaniline precursor into the azide probe.
Safety: Azides are potential explosives.[1][2][3][4] Perform behind a blast shield.
-
Dissolution: Dissolve 2,4-difluoroaniline (1.0 equiv) in 6M HCl (10 equiv) at 0°C.
-
Diazotization: Dropwise add NaNO₂ (1.2 equiv) in water, maintaining temp < 5°C. Stir for 30 min. The solution will turn clear/pale yellow.
-
Azidation: Carefully add NaN₃ (1.5 equiv) in water dropwise. Caution: Vigorous evolution of N₂ gas will occur.
-
Extraction: Stir for 2 hours at 0°C. Extract with diethyl ether.
-
Purification: Wash organic layer with sat. NaHCO₃ and brine. Dry over MgSO₄.
-
Storage: Concentrate carefully (do not heat to dryness). Store as a solution in dark/cold (-20°C).
Protocol B: Tandem Photo-Click Profiling
Context: Using a drug-analog derivatized with this compound to identify its protein target.
Workflow Diagram:
Caption: The "Tandem Photo-Click" workflow allows the conversion of a transient drug-protein interaction into a permanent bond, followed by biotinylation for mass spec identification.
Step-by-Step Methodology:
-
Incubation: Incubate cell lysate (1 mg/mL) with the 2,4-difluoroazide probe (1–10 µM) for 30 min at 37°C. Control: Include a sample with excess soluble competitor.
-
Irradiation: Place samples on ice. Irradiate with a UV lamp (365 nm) at a distance of 5 cm for 10 minutes. Note: 2,4-difluoro azides absorb efficiently here; shorter wavelengths (254 nm) damage proteins.
-
Click Chemistry (CuAAC):
-
Add Alkyne-Biotin (100 µM).
-
Add THPTA Ligand (100 µM) premixed with CuSO₄ (1 mM).
-
Add Sodium Ascorbate (1 mM).
-
Incubate for 1 hour at RT with gentle rotation.
-
-
Analysis: Precipitate proteins (acetone/methanol), wash to remove free probe, digest with trypsin, and enrich biotinylated peptides for LC-MS/MS.
Safety & Stability (The Rule of Six)
Strict adherence to safety rules is mandatory when handling organic azides.
-
C/N Ratio: this compound (C₆H₃F₂N₃) has 6 carbons and 3 nitrogens.
-
Handling Rules:
-
Never isolate neat: Always keep in solution (e.g., DCM, DMSO) if possible.
-
No Metal Spatulas: Avoid metal contact which can form shock-sensitive metal azides.
-
Light Protection: Wrap all vessels in aluminum foil; ambient light can degrade the azide to the amine or trigger premature crosslinking.
-
References
-
Gomez, L. et al. (2025). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. Link
-
Proctor, K. et al. (2018). Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives. PubMed. Link
-
Smith, E. & Jones, R. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction. ACS Publications. Link
-
BenchChem Guides. (2025). A Head-to-Head Comparison of In Vivo Photo-Crosslinkers. BenchChem. Link
-
Stanford EH&S. (2024). Information on Azide Compounds and Safety. Stanford University. Link
Sources
analytical characterization of 1-Azido-2,4-difluorobenzene reaction products
Analytical Characterization of 1-Azido-2,4-difluorobenzene Reaction Products A Comparative Guide for Bioconjugation and Photoaffinity Labeling
Executive Summary: The Fluorine Advantage
In the landscape of bioorthogonal chemistry and photoaffinity labeling (PAL), This compound occupies a critical "Goldilocks" zone. While non-fluorinated phenyl azides suffer from low C-H insertion efficiency due to competitive ring expansion (dehydroazepine formation), and perfluorinated (tetra/penta) azides can exhibit lower affinity due to steric/electronic perturbations, the 2,4-difluoro motif balances enhanced nitrene reactivity with minimal structural perturbation .
This guide provides an objective analytical framework for characterizing the reaction products of this compound, specifically focusing on its two primary reaction pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Nitrene-Mediated C-H Insertion .
Key Comparative Insight:
The inclusion of fluorine atoms at the 2,4-positions serves as an intrinsic analytical handle. Unlike phenyl azide products, which get lost in the crowded
Mechanistic Pathways & Product Diversity
The analytical strategy depends entirely on the reaction trigger.[1] The diagram below illustrates the divergent pathways and the resulting chemical species that must be characterized.
Figure 1: Divergent reaction pathways. Note that the 2,4-difluoro substitution suppresses the Azepine pathway compared to non-fluorinated phenyl azides.
Comparative Performance Analysis
The following data compares this compound against standard alternatives.
Table 1: Reactivity and Stability Profile
| Feature | Phenyl Azide (Non-F) | This compound | Perfluorophenyl Azide (PFPA) |
| CuAAC Kinetics | Moderate | Fast (EWG accelerates Cu-acetylide attack) | Very Fast |
| Photolysis Yield (C-H) | Low (<30%) | High (~60-70%) | High (>70%) |
| Ring Expansion | Major Pathway (forming Ketenimines) | Minor/Suppressed | Negligible |
| Impossible | Distinct Doublet/Multiplet | Complex Multiplets | |
| Steric Bulk | Low | Low (Bio-mimetic) | High (Perturbs binding) |
Table 2: Analytical Detectability (The "Self-Validating" Factor)
| Analytical Method | Phenyl Azide Product | 2,4-Difluoro Product | Advantage |
| Signals overlap with protein/lipid background. | Aromatic protons are distinct, but still overlap. | -- | |
| N/A | Two distinct signals (-110 to -130 ppm). | Quantitative integration without background. | |
| Mass Spectrometry | Unique mass defect aids identification.[1] | ||
| IR Spectroscopy | Azide stretch (~2130 cm⁻¹) disappears.[1] | Azide stretch (~2120 cm⁻¹) disappears.[1] | Similar performance.[1][2] |
Detailed Analytical Characterization Guide
This section details how to characterize the products using a self-validating protocol .
A. The "Click" Product (Triazole Formation)
When reacted with a terminal alkyne, the product is a 1,4-disubstituted 1,2,3-triazole.[3]
-
Primary Validation (
F NMR):-
Starting Material: this compound typically shows signals around -115 ppm and -125 ppm (relative to CFCl₃).
-
Product: Upon triazole formation, the electronic environment of the ring changes.[1] Expect a downfield shift (deshielding) of the ortho-fluorine signal (closer to the triazole ring) by approximately 2-5 ppm .[1]
-
Protocol: Use an internal standard (e.g.,
-trifluorotoluene, -63 ppm) to quantify conversion yield. -
Self-Validation Check: The integral ratio of the two fluorine signals in the product must remain 1:1. Deviation indicates defluorination or degradation.[1]
-
-
Secondary Validation (HRMS):
B. The Photolysis Product (C-H Insertion)
Upon UV irradiation, the azide releases
-
Suppression of Ring Expansion:
-
In non-fluorinated azides, the nitrene rearranges to a dehydroazepine (detectable by a broad UV absorbance >300nm).[1]
-
Characterization Step: In the 2,4-difluoro derivative, the lack of significant absorbance growth above 350 nm confirms the stability of the nitrene intermediate and its preference for insertion over rearrangement.
-
Experimental Protocols
Protocol 1: Synthesis & Characterization of a Reference Triazole
Use this protocol to generate a standard for analytical comparison.
Materials:
-
This compound (1.0 eq)[4]
-
Phenylacetylene (1.2 eq)[1]
-
Sodium Ascorbate (20 mol%)[1]
-
Solvent: t-BuOH/H₂O (1:1)[1]
Step-by-Step Workflow:
-
Setup: Dissolve azide and alkyne in t-BuOH/H₂O.
-
Catalysis: Add CuSO₄ and Sodium Ascorbate. Stir at RT for 4 hours.
-
Monitoring (The Self-Validating Step):
-
Workup: Dilute with water, extract with EtOAc, dry over Na₂SO₄.
-
Final Analysis:
-
IR: Confirm absence of peak at ~2120 cm⁻¹ (
). - H NMR: Confirm presence of the triazole proton (singlet, ~8.0-8.5 ppm).
-
Protocol 2: F NMR Quantitative Tracking
Logic: Fluorine NMR is the only method that allows direct quantification of labeling efficiency in crude mixtures (e.g., cell lysates).[1]
-
Sample Prep: Mix 400 µL of reaction mixture with 100 µL of D₂O containing 1 mM Sodium Trifluoroacetate (Internal Standard, shift at -76.55 ppm).
-
Acquisition:
-
Pulse sequence: Standard 1-pulse with proton decoupling (
F{ H}). -
Relaxation delay (d1): Set to >5 x T1 (typically 5-10 seconds for fluorinated aromatics) to ensure quantitative accuracy.
-
-
Calculation:
Analytical Decision Tree
Use this workflow to determine the outcome of your conjugation reaction.
Figure 2: Analytical workflow for validating this compound reactions.
References
-
Comparative Photoaffinity Labeling Study : Comparison of azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives. Source: PubMed (PMID: 7711096) [Link][1]
-
Click Chemistry Kinetics : Analysis of electronic effects on CuAAC rates. Source: NIH / PubMed Central [Link][1]
-
Photoaffinity Labeling Strategies : Review of diazirine and azide labeling preferences. Source: Chem. Eur. J. (via NIH) [Link][1]
Sources
Comparative Guide: Efficacy of 1-Azido-2,4-difluorobenzene in Live Cell Imaging
Executive Summary
1-Azido-2,4-difluorobenzene (ADFB) represents a specialized class of fluorinated aryl azides (FAAs) used primarily as photoaffinity probes and, increasingly, as vibrational tags for Raman microscopy. In live-cell applications, ADFB serves as a high-fidelity alternative to non-fluorinated phenyl azides and aliphatic diazirines. Its efficacy stems from the fluorine substitution at the ortho and para positions (relative to the azide), which electronically suppresses the rearrangement of the nitrene intermediate into the unreactive and electrophilic ketenimine species—a common failure mode in non-fluorinated analogs.
This guide evaluates ADFB’s performance in spatiotemporal protein mapping and bioorthogonal Raman imaging , comparing it against industry-standard motifs like trifluoromethyl diazirines and terminal alkynes.
Technical Mechanism & Efficacy Analysis
The Fluorine Effect: Nitrene vs. Ketenimine
The primary challenge with aryl azide photoaffinity labeling is the "ring expansion" side reaction. Upon UV irradiation, a singlet nitrene is formed. In simple phenyl azides, this species rapidly rearranges into a ketenimine , which reacts with nucleophiles (like water) rather than inserting into the target protein, leading to high background and low crosslinking yields.
ADFB Advantage: The fluorine atoms at the 2 and 4 positions withdraw electron density from the ring. This destabilizes the transition state required for ring expansion, thereby extending the lifetime of the reactive singlet nitrene . This allows for efficient C-H and N-H insertion into the target biomolecule.
Comparative Performance Matrix
The following table contrasts ADFB with its primary competitors in live-cell contexts.
| Feature | This compound (ADFB) | Phenyl Azide (Non-fluorinated) | Trifluoromethyl Diazirine | Terminal Alkyne |
| Primary Application | Photo-crosslinking / Raman | Photo-crosslinking | Photo-crosslinking | Raman / Click Chem |
| Reactive Intermediate | Singlet Nitrene (Stabilized) | Nitrene | Carbene (Highly Reactive) | N/A (Stable) |
| Crosslinking Efficiency | Medium-High (~30-50%) | Low (<10%) | High (>70%) | N/A |
| Activation Wavelength | UV (254–300 nm) or Vis (with photocatalyst) | UV (<300 nm) | UV (350–365 nm) | N/A |
| Cellular Toxicity | Low (Chemical), Med (UV risk) | Low (Chemical), High (UV risk) | Low | Low |
| Raman Silent Region | Yes (~2110-2140 cm⁻¹) | Yes (~2100 cm⁻¹) | No | Yes (~2120 cm⁻¹) |
| Selectivity | High (Bond insertion) | Low (Nucleophile scavenger) | Low (Water insertion common) | High (Bioorthogonal) |
Live Cell Imaging Modalities[1][2]
-
Photoaffinity Labeling (PAL): ADFB moieties incorporated into small molecule drugs allow researchers to covalently capture drug targets in live cells. The fluorine substitution ensures that the probe captures the target before rearranging.
-
Raman Microscopy (SRS/CARS): The azide group (–N₃) possesses a large Raman scattering cross-section in the cell-silent region (1800–2800 cm⁻¹). The fluorination shifts the peak frequency, allowing multiplexing with other tags (e.g., alkynes or isotopes).
Visualization of Signaling & Photochemistry[2]
The following diagram illustrates the critical divergence between the productive Nitrene pathway (favored by ADFB) and the non-productive Ketenimine pathway (favored by non-fluorinated azides).
Caption: Photochemical fate of ADFB. Fluorination blocks the ring expansion pathway, forcing the nitrene to insert into the target protein.
Experimental Protocols
Protocol A: Live-Cell Photoaffinity Labeling
Objective: Covalent capture of intracellular drug targets using an ADFB-functionalized probe.
Reagents:
-
ADFB-Probe (Drug analog with this compound moiety)
-
Live cells (e.g., HeLa, HEK293)
-
Lysis Buffer (RIPA with protease inhibitors)
-
Click Chemistry Reagents (Biotin-Alkyne, CuSO4, THPTA, Sodium Ascorbate)
Step-by-Step Workflow:
-
Incubation: Seed cells at 70% confluency. Treat with ADFB-Probe (1–10 µM) for 1–4 hours at 37°C. Note: Include a competition control with excess parent drug.
-
Wash: Remove media and wash cells 3x with warm PBS to remove unbound probe.
-
Irradiation (Activation):
-
Place cells on ice (to reduce diffusion).
-
Irradiate with UV light (254 nm or 365 nm depending on conjugation) for 5–10 minutes.
-
Alternative: Use visible light (450 nm) if co-incubated with a photocatalyst (e.g., Ir(ppy)₃) [1].
-
-
Lysis: Harvest cells and lyse in RIPA buffer.
-
Click Chemistry: React the lysate with Biotin-Alkyne via CuAAC to attach an affinity handle to the crosslinked proteins.
-
Analysis: Perform Streptavidin-blotting or Mass Spectrometry (LC-MS/MS) to identify targets.
Protocol B: Stimulated Raman Scattering (SRS) Imaging
Objective: Label-free visualization of intracellular distribution.
Step-by-Step Workflow:
-
Incubation: Treat cells with ADFB-Probe (10–50 µM) for 2–6 hours.
-
Fixation (Optional): Fix cells with 4% Paraformaldehyde if dynamic tracking is not required.
-
Imaging Setup: Tune the SRS microscope to the azide vibrational frequency.
-
Pump beam: Tunable laser.
-
Stokes beam: Fixed laser (usually 1064 nm).
-
Target Frequency: ~2130 cm⁻¹ (Azide stretch).
-
-
Acquisition: Map the intensity of the 2130 cm⁻¹ signal. Subtract background signal from the "off-resonance" channel (e.g., 2000 cm⁻¹) to remove non-specific cellular contributions.
Critical Evaluation & Troubleshooting
Why Choose ADFB over Diazirines?
While diazirines (yielding carbenes) are often cited as having higher reactivity, they suffer from chemical instability during synthesis and storage. Carbenes are also so reactive that they often react with water molecules surrounding the protein active site, leading to "scavenging" rather than labeling. ADFB-derived nitrenes are slightly more selective, often resulting in cleaner labeling of the hydrophobic binding pocket where water is excluded.
The "UV Toxicity" Bottleneck
A major limitation of ADFB is the requirement for UV activation, which can damage live DNA.
-
Solution: Recent advances utilize photocatalytic activation .[1][2] By adding a biocompatible photocatalyst (e.g., Riboflavin or specific Iridium complexes) to the media, ADFB can be activated using harmless Blue (450 nm) or Green (520 nm) light via triplet energy transfer [2].
Caption: Comparison of activation modalities. Photocatalysis mitigates UV-induced toxicity.
References
-
Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science, 2023.[1]
-
Photoaffinity Labeling Preferences of Diazirines vs Aryl Azides. Inoue Research Group, University of Tokyo, 2021.
-
Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes. Nature Communications, 2017.
-
Fluorogenic Azidofluoresceins for Biological Imaging. Journal of the American Chemical Society, 2012.
Sources
Safety Operating Guide
1-Azido-2,4-difluorobenzene: Proper Disposal & Deactivation Procedures
[1]
Part 1: Executive Safety Directives (Immediate Action)
STOP. READ BEFORE HANDLING. 1-Azido-2,4-difluorobenzene (CAS: 249562-92-9) is an organic azide . It possesses high potential energy and thermodynamic instability. It is not merely a "toxic waste"; it is a potential explosive if mishandled.[1]
The 3 "Never" Rules
Violating these rules creates immediate risk of detonation or toxic gas release.
| RULE | PROHIBITION | THE SCIENTIFIC REASON |
| 1 | NO Metal Spatulas | Contact with metal (especially Cu, Pb) can form heavy metal azides, which are highly shock-sensitive primary explosives.[2][3] Use only Teflon or ceramic tools. |
| 2 | NO Halogenated Solvents | Do not mix with Dichloromethane (DCM) or Chloroform. This forms di- and tri-azidomethane, which are violently explosive.[3][4] |
| 3 | NO Acidic Waste Streams | Acidification generates Hydrazoic Acid ( |
Part 2: Hazard Profiling & Thermodynamics
To safely dispose of this compound, you must understand its energy profile. We utilize the Carbon-to-Nitrogen (C/N) Ratio to determine stability.[1][4][5]
Stability Calculation for this compound ( )
- (Carbon atoms): 6
- (Nitrogen atoms): 3
-
Equation:
Interpretation:
-
Safe Ratio:
-
Cautionary Zone:
-
Critical Hazard:
Verdict: With a ratio of 2.0 , this compound is thermodynamically unstable . It can be synthesized and used, but it must never be concentrated to dryness or stored in large quantities (>5g) without stabilizers. It requires controlled deactivation before disposal.[6]
Part 3: Disposal Decision Matrix
Do not guess. Follow this logic flow to determine the correct disposal path.
Figure 1: Decision matrix for determining the safest disposal route based on physical state and concentration.
Part 4: Protocol A - Chemical Deactivation (The "Staudinger" Method)
Scope: This is the preferred method for liquid waste containing <5g of azide. It chemically converts the high-energy azide into a stable amine using Triphenylphosphine (
Mechanism:
Reagents Required[2][7]
-
Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).
-
Reductant: Triphenylphosphine (
) (1.5 equivalents per azide equivalent). -
Water: Deionized water.
Step-by-Step Procedure
-
Preparation:
-
Addition:
-
Dissolve
(1.5 eq) in a minimal amount of solvent. -
Slowly add the
solution to the azide waste at room temperature. -
Observation: You will see Nitrogen gas (
) evolution (bubbling). This confirms the reaction is working.
-
-
Hydrolysis:
-
Add water (excess, approx. 1mL per gram of azide) to the mixture to facilitate the hydrolysis of the intermediate phosphazide.
-
-
Completion:
-
Stir at room temperature for 12–24 hours.
-
Verify absence of azide by TLC (if feasible) or assume completion after 24h with excess reductant.
-
-
Final Disposal:
-
The resulting mixture contains the fluoroaniline derivative and triphenylphosphine oxide.
-
Label as: "Deactivated Azide Waste: Contains Organic Amines and Phosphine Oxides."
-
Dispose of as standard organic solvent waste.
-
Figure 2: The Staudinger reduction workflow for safe chemical deactivation of azide waste.
Part 5: Protocol B - Direct Hazardous Waste Pickup
Scope: Use this for pure compounds, solids, or if you lack the reagents for deactivation.
-
Container Selection:
-
Use an amber glass or HDPE container.
-
Do not use ground glass stoppers (friction hazard). Use a screw cap with a Teflon liner.
-
-
Solvent Stabilization (For Solids):
-
Never store dry if possible. Wet the solid with a compatible solvent (e.g., Hexane or Toluene) to desensitize it to shock.
-
-
Labeling (Critical):
-
Label clearly: "HIGH HAZARD: ORGANIC AZIDE (this compound)."
-
Add warning: "SHOCK SENSITIVE. DO NOT CONCENTRATE. POTENTIAL EXPLOSIVE."
-
-
Segregation:
Part 6: Emergency Procedures
Spill Response (< 100mL):
-
Evacuate the immediate area.
-
Don PPE: Face shield, heavy nitrile gloves, lab coat.
-
Absorb: Use a non-reactive absorbent (vermiculite or sand). Do not use paper towels (combustible).
-
Deactivate In-Situ: Gently pour a 10% solution of
in toluene over the absorbed spill if safe to do so. -
Collect: Use a plastic dustpan and broom (non-sparking). NO METAL TOOLS.
References
-
University of California, San Diego (UCSD). (2023). Handling Sodium Azide and Organic Azides.[6][3][4] UCSD Blink Safety Guide. [Link]
-
Bräse, S., et al. (2005).[7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4][7] Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on azide stability and C/N ratios). [Link]
-
University of Pittsburgh. (2013).[1] Safe Handling of Azides.[6][1][3][4][5][7] Environmental Health and Safety Guidelines.[4][5] [Link]
-
American Chemical Society (ACS). (2023). Identifying and Handling Azide Hazards.[6][1][4][7] ACS Center for Lab Safety. [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Handling Sodium Azide [blink.ucsd.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
